molecular formula C16H14N2O B1684047 Vrt-532 CAS No. 38214-71-0

Vrt-532

Numéro de catalogue: B1684047
Numéro CAS: 38214-71-0
Poids moléculaire: 250.29 g/mol
Clé InChI: AQWKVJFRGORALM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (CAS Registry Number: 38214-71-0) is an organic compound with the molecular formula C16H14N2O and a molecular weight of 250.30 g/mol . It belongs to the pyrazolone family, a class of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal and materials chemistry due to their diverse biological activities and utility as synthetic building blocks . Pyrazolone derivatives are recognized as privileged scaffolds in combinatorial and medicinal chemistry, and they serve as key structural motifs in various commercial drugs and bioactive molecules . Researchers are particularly interested in these compounds because of their broad spectrum of reported pharmacological properties. Studies on related pyrazolone structures have demonstrated activities such as antimicrobial, antifungal, anti-inflammatory, antioxidant, and antitumor effects . For instance, certain bis(pyrazolol) derivatives have shown promising radical scavenging (antioxidant) activity and cytotoxic properties against cancer cell lines in vitro, with some compounds inducing p53-mediated apoptosis . The presence of multiple functional groups and hydrogen bond donors/acceptors in its structure also makes this compound a candidate for use as a precursor in synthesizing more complex heterocyclic systems and as a ligand in coordination chemistry for the extraction and separation of metal ions . This product is intended for research purposes in chemical synthesis and biological investigation. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

4-methyl-2-(3-phenyl-1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-7-8-16(19)13(9-11)15-10-14(17-18-15)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWKVJFRGORALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38214-71-0
Record name 38214-71-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VRT-532 on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Cystic Fibrosis (CF) is a monogenic disorder resulting from mutations in the CFTR gene, which encodes for an epithelial ion channel responsible for chloride and bicarbonate transport.[1] Therapeutic strategies have evolved to include CFTR modulators, small molecules designed to restore the function of the defective protein.[2][3] This document provides a detailed technical overview of VRT-532, a CFTR modulator identified through high-throughput screening.[4][5] this compound acts primarily as a CFTR potentiator, enhancing the channel gating of CFTR protein present at the cell surface. Additionally, it exhibits secondary corrector-like activity for the common F508del mutation. This guide elucidates its core mechanism of action, presents key in-vitro quantitative data, details relevant experimental protocols, and visualizes the molecular pathways and experimental workflows.

This compound: Classification and Core Mechanism

This compound (4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol) is classified principally as a CFTR potentiator . Potentiators are a class of CFTR modulators that increase the channel open probability (gating) of the CFTR protein located at the apical membrane of epithelial cells, thereby increasing anion transport.

The primary mechanism of action for this compound involves the following key steps:

  • Direct Interaction with CFTR: this compound directly binds to the CFTR protein. This interaction has been demonstrated with reconstituted G551D-CFTR and is suggested to occur at the Nucleotide-Binding Domain 1 (NBD1) for F508del-CFTR.

  • Augmentation of ATPase Activity: The molecule enhances the intrinsic, defective ATPase activity of mutant CFTR, such as G551D-CFTR. This is a critical step, as ATP hydrolysis at the NBDs powers the channel gating cycle.

  • Enhanced Channel Gating: By boosting ATPase function, this compound alters the channel's conformational state. It accelerates the rate of channel opening and slows the rate of channel closure, leading to a significant increase in the time the channel remains open and consequently, enhanced chloride ion conductance.

  • cAMP-Dependent Regulation: this compound potentiates CFTR by augmenting its cyclic adenosine monophosphate (cAMP)-dependent regulation. However, this potentiation appears to occur independently of R-domain phosphorylation, suggesting its action is downstream of Protein Kinase A (PKA) activity.

While highly effective as a potentiator for gating mutations like G551D, this compound also shows promise in rescuing the F508del mutation, which primarily causes protein misfolding and trafficking defects (a Class II mutation). This suggests a dual mechanism, acting as both a potentiator and a weak corrector. The corrector function is hypothesized to stem from its ability to directly bind to and thermally stabilize the F508del-NBD1 domain, promoting its proper folding and trafficking.

Quantitative Analysis of In Vitro Efficacy

The functional effects of this compound have been quantified in primary human sinonasal epithelium (HSNE) cultures, providing insight into its efficacy compared to other modulators.

Transepithelial Chloride Transport

Measurements of short-circuit current (ΔISC) in Ussing chambers quantify CFTR-mediated chloride secretion. The data below shows this compound significantly increases chloride transport compared to the vehicle control, though less robustly than the flavonoid genistein in the absence of forskolin.

CompoundMean ΔISC (µA/cm²)Standard Deviation (SD)
This compound 8.11.0
Genistein23.11.8
UCCF-1523.41.4
Control (DMSO)0.70.2
Table 1: Activation of CFTR-dependent anion transport in primary wild-type HSNE cultures without forskolin stimulation.
Ciliary Beat Frequency (CBF)

Effective mucociliary clearance depends on both ion transport and ciliary function. While this compound increases ion transport, its direct effect on stimulating CBF is modest and not statistically significant compared to the control.

CompoundMean Fold Change Over BaselineStandard Deviation (SD)
This compound 1.380.08
Genistein1.630.06
UCCF-1521.560.06
Control (DMSO)1.270.02
Table 2: Stimulation of Ciliary Beat Frequency in primary wild-type HSNE cultures.
Biochemical Potency

The biochemical activity of this compound has been characterized in isolated protein systems.

ParameterValueTarget
EC50 (ATPase Activity) ~3 µMCFTR
Table 3: Half-maximal effective concentration (EC50) for boosting CFTR ATPase activity.

Visualizing the Mechanism of Action and Experimental Workflows

Signaling and Interaction Pathways

VRT532_Potentiator_Mechanism This compound Mechanism on Gating-Defective CFTR (e.g., G551D) cluster_membrane Cell Membrane CFTR G551D-CFTR (Gating Defect, Low Po) CFTR_Active G551D-CFTR (Gating Restored, High Po) CFTR->CFTR_Active Enhanced ATPase Activity & Gating VRT532 This compound VRT532->CFTR Direct Binding ATP ATP ATP->CFTR Binding Cl_in Cl- CFTR_Active->Cl_in Cl_out Cl- Cl_out->CFTR_Active Increased Transport

Caption: this compound directly binds to gating-defective CFTR, enhancing ATPase activity to increase channel open probability (Po).

VRT532_Dual_Mechanism This compound Dual Mechanism on F508del-CFTR cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane F508del_misfolded Misfolded F508del-CFTR F508del_folded Partially Corrected F508del-CFTR F508del_misfolded->F508del_folded F508del_membrane F508del-CFTR (Gating Defect) F508del_folded->F508del_membrane Improved Trafficking F508del_active F508del-CFTR (Potentiated) F508del_membrane->F508del_active Increased Gating VRT532 This compound VRT532->F508del_misfolded Binds & Stabilizes NBD1 (Corrector Action) VRT532->F508del_membrane Direct Binding (Potentiator Action)

Caption: this compound exhibits dual action on F508del-CFTR: weak correction in the ER and potentiation at the cell membrane.

Experimental Workflow

Ussing_Chamber_Workflow Ussing Chamber Experimental Workflow start Mount Primary HSNE Culture in Ussing Chamber step1 Equilibrate and Establish Baseline Isc start->step1 step2 Add Amiloride (Apical side) step1->step2 step3 Block ENaC Na+ Current step2->step3 step4 Add this compound (or control) to Apical Side step3->step4 step5 Measure Change in Short-Circuit Current (ΔIsc) step4->step5 step6 Optional: Add Forskolin to stimulate cAMP pathway step5->step6 end Quantify CFTR-mediated Cl- Transport step5->end step6->end

Caption: Workflow for measuring CFTR-mediated chloride current (Isc) using an Ussing chamber.

Experimental Protocols

Ussing Chamber Electrophysiology for Short-Circuit Current (ISC)

This protocol is based on methodologies used to assess the efficacy of CFTR modulators on primary epithelial cultures.

  • Cell Culture: Primary human sinonasal epithelial (HSNE) cells from wild-type or F508del homozygous donors are cultured on permeable supports to form polarized, differentiated monolayers.

  • Chamber Setup: The permeable supports with cell monolayers are mounted in Ussing chambers, separating apical and basolateral bathing solutions. Tissues are voltage-clamped to 0 mV.

  • Solution Composition: Standard Krebs-bicarbonate Ringer solution is used. The basolateral-to-apical chloride gradient is established to drive secretion.

  • Protocol:

    • A baseline short-circuit current (ISC) is established.

    • Amiloride (typically 10-100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.

    • Once the current stabilizes, the vehicle control (DMSO) or this compound at the desired concentration is added apically.

    • The change in ISC (ΔISC) is recorded, representing the potentiation of CFTR-dependent chloride secretion.

    • Optionally, a cAMP agonist like forskolin (typically 10 µM) can be added subsequently to measure the maximal CFTR activity.

Ciliary Beat Frequency (CBF) Measurement

This method quantifies a key functional outcome of restored ion transport.

  • Sample Preparation: Differentiated HSNE cultures on permeable supports are maintained under submerged conditions.

  • Imaging: The cultures are placed on a heated microscope stage. High-speed digital video microscopy is used to capture ciliary movement at a high frame rate (e.g., >240 frames per second).

  • Protocol:

    • Baseline CBF is recorded from multiple regions of the epithelial surface.

    • This compound or control solutions are added to the apical surface.

    • After an incubation period (e.g., 15-30 minutes), CBF is recorded again from the same regions.

    • Specialized software analyzes the video files using a fast Fourier transform (FFT) to determine the dominant frequency of ciliary beating in Hertz (Hz).

    • Results are often expressed as a fold change over the baseline measurement.

ATPase Activity Assay

Details for this assay are based on common biochemical procedures for ABC transporters.

  • Protein Preparation: Purified, reconstituted G551D- or F508del-CFTR protein is used.

  • Assay Principle: The assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).

  • Protocol:

    • Reconstituted CFTR is incubated in an assay buffer containing ATP and Mg2+.

    • This compound is added at varying concentrations to determine its effect on the hydrolysis rate.

    • The reaction is stopped at specific time points.

    • A colorimetric reagent (e.g., malachite green) is added, which reacts with free Pi to produce a measurable color change.

    • The absorbance is read on a spectrophotometer, and the amount of Pi is calculated from a standard curve. The rate of ATPase activity is then determined.

Clinical Development Status and Conclusion

This compound was a significant tool compound in the early exploration of CFTR potentiators. It provided crucial proof-of-concept that small molecules could directly interact with and restore the function of mutant CFTR. However, despite its promising in-vitro profile, this compound did not advance into late-stage clinical trials for the treatment of Cystic Fibrosis. Subsequent drug discovery efforts by Vertex Pharmaceuticals and others led to the development of more potent and pharmacokinetically superior modulators, such as Ivacaftor (VX-770), which became the first approved CFTR potentiator.

References

VRT-532: A Technical Guide to its Molecular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRT-532 is a small molecule compound identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used in its characterization. The information is intended for researchers, scientists, and professionals involved in drug discovery and development for cystic fibrosis (CF) and other channelopathies.

Molecular Target: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

The primary molecular target of this compound is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein .[1][2] CFTR is an anion channel, primarily conducting chloride ions, and its dysfunction due to mutations in the CFTR gene leads to cystic fibrosis. This compound has been shown to act on mutant forms of the CFTR protein, particularly those with gating defects, such as the G551D mutation.[1] It also exhibits a weaker corrector activity on the most common CF-causing mutation, F508del, which is primarily a processing and trafficking defect.

Mechanism of Action

This compound functions as a CFTR potentiator . Potentiators are molecules that increase the channel open probability (Po) of CFTR proteins that are present at the cell surface. The mechanism of action of this compound involves the direct modulation of the CFTR protein's ATPase activity. By enhancing the ATPase cycle, this compound promotes a conformational state that favors channel opening, thereby increasing the flow of chloride ions across the cell membrane. This potentiation of channel activity can partially restore the function of mutated CFTR proteins.

Signaling Pathway

The following diagram illustrates the CFTR activation pathway and the point of intervention for this compound.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Receptor Receptor Agonist->Receptor 1. Binding AC Adenylate Cyclase Receptor->AC 2. Activation ATP_to_cAMP ATP -> cAMP AC->ATP_to_cAMP 3. CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) Cl- efflux CFTR->CFTR_Open 7. Gating PKA Protein Kinase A (Inactive) ATP_to_cAMP->PKA 4. cAMP binds PKA_active Protein Kinase A (Active) PKA->PKA_active 5. Activation PKA_active->CFTR 6. Phosphorylation of R-domain ATP_hydrolysis ATP Hydrolysis ATP_hydrolysis->CFTR_Open 8. Powers Gating This compound This compound This compound->ATP_hydrolysis Enhances

CFTR activation pathway and this compound's point of action.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity on CFTR.

ParameterValueCFTR MutantAssay TypeReference
EC50 (ATPase Activity) ~3 µMNot SpecifiedBiochemical
Potentiation of G551D-CFTR SignificantG551DElectrophysiology
Corrector Activity on F508del-CFTR WeakF508delCell-basedNot Specified

Experimental Protocols

High-Throughput Screening (HTS) for CFTR Potentiators

This compound was discovered through high-throughput screening. A typical HTS workflow for identifying CFTR potentiators is outlined below.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Validation Cell_plating Plate cells expressing mutant CFTR Compound_addition Add compounds to cells Cell_plating->Compound_addition Compound_library Prepare compound library in microplates Compound_library->Compound_addition Stimulation Add CFTR agonist (e.g., forskolin) Compound_addition->Stimulation Detection Measure CFTR activity (e.g., fluorescence) Stimulation->Detection Data_acquisition Acquire and process data Detection->Data_acquisition Hit_identification Identify primary hits Data_acquisition->Hit_identification Dose_response Perform dose-response curves of hits Hit_identification->Dose_response Secondary_assays Validate hits in secondary assays Dose_response->Secondary_assays

A generalized workflow for HTS of CFTR potentiators.

Methodology:

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and a mutant form of human CFTR (e.g., G551D-CFTR) are cultured in multi-well plates.

  • Compound Addition: A library of small molecules is added to the wells.

  • CFTR Activation: A CFTR agonist, such as forskolin, is added to activate the channel.

  • Halide Exchange: A solution containing iodide is rapidly added to the wells. The influx of iodide through open CFTR channels quenches the YFP fluorescence.

  • Detection: The rate of fluorescence quenching is measured using a plate reader. A faster quenching rate indicates higher CFTR activity.

  • Hit Identification: Compounds that significantly increase the rate of fluorescence quenching compared to controls are identified as primary hits.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This assay measures ion transport across a polarized epithelial cell monolayer.

Methodology:

  • Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for G551D or F508del) are cultured on permeable supports until a polarized monolayer with high transepithelial resistance is formed.

  • Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both sides are bathed in physiological solutions.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which is a measure of net ion transport, is recorded.

  • Pharmacological Modulation:

    • Amiloride is added to the apical side to block sodium channels.

    • Forskolin is added to raise intracellular cAMP and activate CFTR.

    • This compound is added to the apical side to assess its potentiating effect on the forskolin-stimulated Isc.

    • A CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc in response to this compound is calculated to quantify its potentiator activity.

Patch-Clamp Electrophysiology for Single-Channel Analysis

This technique allows for the direct measurement of the activity of individual CFTR channels.

Methodology:

  • Cell Preparation: Cells expressing the CFTR mutant of interest are used.

  • Patch-Clamp Recording: An inside-out patch configuration is established. A glass micropipette with a small tip opening is sealed onto the cell membrane. The patch of membrane under the pipette tip is then excised, exposing the intracellular side of the channel to the bath solution.

  • Channel Activation: The catalytic subunit of protein kinase A (PKA) and ATP are added to the bath solution to phosphorylate and activate the CFTR channels in the membrane patch.

  • This compound Application: this compound is added to the bath solution to observe its effect on channel gating.

  • Data Acquisition and Analysis: The current flowing through the single CFTR channel is recorded. The channel open probability (Po), open time, and closed time are analyzed before and after the addition of this compound to determine its effect on channel gating.

CFTR ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by purified CFTR protein.

Methodology:

  • CFTR Purification: Full-length CFTR protein is expressed in a suitable system (e.g., insect cells) and purified.

  • Reconstitution: The purified CFTR is reconstituted into lipid vesicles (proteoliposomes).

  • ATPase Reaction: The proteoliposomes are incubated with ATP, and the reaction is initiated. This compound is included in the reaction mixture to assess its effect on ATP hydrolysis.

  • Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured over time using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The rate of ATP hydrolysis is calculated and compared between conditions with and without this compound to determine its effect on the ATPase activity of CFTR.

Conclusion

This compound is a valuable research tool for studying the function and pharmacology of the CFTR protein. Its primary molecular target is the CFTR anion channel, and it acts as a potentiator by enhancing the channel's ATPase activity and consequently its open probability. The experimental protocols described herein provide a foundation for the further investigation of this compound and the development of novel CFTR modulators.

References

VRT-532: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

VRT-532 (also known as 4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)-phenol) is a small molecule identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Discovered in 2006 through a high-throughput screening campaign by Vertex Pharmaceuticals, this compound showed promise in preclinical in vitro studies by demonstrating the ability to restore the function of mutant CFTR channels, particularly the G551D and F508del variants. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and the experimental methodologies employed in its characterization. While this compound demonstrated encouraging in vitro activity, it did not advance to clinical trials. This document aims to serve as a valuable resource for researchers in the field of CFTR modulator discovery and development.

Discovery and Initial Identification

This compound was identified in 2006 from a high-throughput screening (HTS) of a compound library containing 228,000 small molecules.[1] The screening assay was designed to identify compounds that could potentiate the function of the temperature-corrected F508del-CFTR mutant, the most common mutation in cystic fibrosis. The assay utilized a fluorescence-based membrane potential (FMP) measurement in Fischer Rat Thyroid (FRT) cells stably expressing the F508del-CFTR mutant.

High-Throughput Screening (HTS)

The HTS campaign that led to the discovery of this compound was a critical first step in its development. Below is a representative workflow for such a screening process.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis plate Plate FRT cells expressing F508del-CFTR in 384-well plates incubate Incubate cells to form a monolayer plate->incubate load_dye Load cells with a fluorescence membrane potential dye incubate->load_dye add_compounds Add library compounds (one per well) load_dye->add_compounds stimulate Stimulate CFTR activity (e.g., with forskolin) add_compounds->stimulate read_fluorescence Measure fluorescence changes using a plate reader stimulate->read_fluorescence identify_hits Identify 'hits' showing significant fluorescence increase read_fluorescence->identify_hits confirm_hits Confirm activity of hits in secondary assays identify_hits->confirm_hits VRT532_Mechanism cluster_membrane Cell Membrane CFTR Mutant CFTR (e.g., G551D, F508del) ATP_hydrolysis Restoration of CFTR ATPase Activity CFTR->ATP_hydrolysis Mediates VRT532 This compound VRT532->CFTR Binds to Channel_gating Increased Channel Open Probability (Po) ATP_hydrolysis->Channel_gating Leads to Cl_flow Increased Chloride Ion Efflux Channel_gating->Cl_flow Results in

References

VRT-532: A Technical Guide for Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of VRT-532, a small molecule CFTR potentiator investigated for its potential in cystic fibrosis (CF) research and therapy. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.

Core Concepts: this compound as a CFTR Potentiator

This compound, with the chemical name 4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol, was identified through high-throughput screening as a robust potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] Unlike CFTR correctors that aim to fix the misfolding and trafficking defects of mutant CFTR (like F508del), potentiators work to enhance the channel gating function of CFTR proteins that are already present at the cell surface.[2][3]

This compound has been shown to be effective on both wild-type and mutant forms of CFTR, including the common F508del mutation and the G551D gating mutation.[1][4] Its mechanism of action involves augmenting the cAMP-dependent regulation of the CFTR channel, thereby increasing the probability of the channel being open and allowing for greater transport of chloride ions. This activity has the potential to restore hydration of the airway surface liquid and improve mucociliary clearance in individuals with CF.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell/SystemCFTR MutantValueReference
EC50 (Forskolin-stimulated Cl- secretion) FRT epithelial monolayersΔF508-CFTR (temperature corrected)3.8 ± 0.5 µM
FRT epithelial monolayersG551D-CFTR20 ± 3 µM
EC50 (ATPase activity) N/AG551D-CFTR~3 µM
Change in Short-Circuit Current (ΔIsc) Human Sinonasal Epithelium (HSNE) culturesWild-type8.1 ± 1.0 µA/cm2
Fold Change in Ciliary Beat Frequency (CBF) Human Sinonasal Epithelium (HSNE) culturesWild-type1.38 ± 0.08
Channel Open Probability (Po) NIH3T3 cellsΔF508-CFTR0.39 ± 0.1

Table 2: Comparative Effects of CFTR Modulators on Short-Circuit Current (ΔIsc) in Wild-Type Human Sinonasal Epithelium (HSNE) Cultures

CompoundMean (SD) ΔIsc (µA/cm2)Reference
Genistein 23.1 (1.8)
This compound 8.1 (1.0)
UCCF-152 3.4 (1.4)
Control (DMSO) 0.7 (0.2)

Table 3: Comparative Effects of CFTR Modulators on Ciliary Beat Frequency (CBF) in Wild-Type Human Sinonasal Epithelium (HSNE) Cultures

CompoundMean (SD) Fold Change Over BaselineReference
Genistein 1.63 (0.06)
UCCF-152 1.56 (0.06)
This compound 1.38 (0.08)
Control (DMSO) 1.27 (0.02)

Signaling Pathway and Mechanism of Action

This compound acts as a potentiator by directly or indirectly interacting with the CFTR protein to enhance its function in a cAMP-dependent manner. The proposed signaling pathway is illustrated below.

VRT532_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Channel (Gating Defect) Gating Enhanced Channel Gating CFTR->Gating Results in ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR Phosphorylates R-Domain VRT532 This compound VRT532->CFTR Potentiates Phosphorylation R-Domain Phosphorylation

This compound enhances cAMP-dependent CFTR channel gating.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This protocol is used to measure ion transport across epithelial cell monolayers, providing a functional assessment of CFTR activity.

Materials:

  • Human bronchial epithelial (HBE) cells or other suitable epithelial cells cultured on permeable supports

  • Ussing Chamber System

  • Krebs-Bicarbonate Ringer (KBR) solution

  • Amiloride

  • Forskolin

  • This compound

  • CFTR inhibitor (e.g., GlyH-101)

  • Gas mixture (95% O2 / 5% CO2)

Procedure:

  • Cell Culture: Culture primary HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

  • Ussing Chamber Setup: Mount the permeable support in the Ussing chamber. Fill both the apical and basolateral chambers with pre-warmed KBR solution and maintain at 37°C, gassed with 95% O2 / 5% CO2.

  • Baseline Measurement: Allow the baseline short-circuit current (Isc) to stabilize.

  • ENaC Inhibition: Add Amiloride (typically 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).

  • CFTR Activation: Add Forskolin (typically 10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.

  • Potentiator Application: Add this compound to the apical chamber at the desired concentration.

  • CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent.

  • Data Analysis: Calculate the change in Isc in response to each compound. The this compound-potentiated CFTR-dependent current is the difference between the peak current after this compound addition and the current after forskolin addition.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture HBE cells on permeable supports B Mount support in Ussing Chamber A->B C Add KBR solution and equilibrate B->C D Stabilize baseline Isc C->D E Add Amiloride (apical) D->E F Add Forskolin (basolateral) E->F G Add this compound (apical) F->G H Add CFTR inhibitor (apical) G->H I Measure changes in Isc H->I J Calculate CFTR-dependent current I->J

Workflow for Ussing Chamber Assay.
Western Blot for CFTR Protein Maturation

This protocol is used to assess the effect of compounds on the glycosylation and trafficking of CFTR protein. CFTR exists in an immature, core-glycosylated form (Band B) and a mature, complex-glycosylated form (Band C) that has trafficked to the cell surface.

Materials:

  • Cultured cells (e.g., CFBE41o-) expressing mutant CFTR

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (6% acrylamide recommended)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against CFTR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle (DMSO) for 24-48 hours. Note: As a potentiator, this compound is not expected to have a significant corrector effect, but this protocol can be used to confirm its lack of corrector activity or to test it in combination with a corrector.

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CFTR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the intensity of Band B and Band C. An increase in the Band C to Band B ratio indicates improved CFTR trafficking.

Western_Blot_Workflow A Treat cells with this compound B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Antibody Incubation (Primary & Secondary) D->E F Chemiluminescent Detection E->F G Quantify Band B and Band C F->G H Calculate C/B ratio G->H

Workflow for CFTR Western Blotting.
Single-Channel Patch-Clamp Recording

This electrophysiological technique allows for the direct measurement of the opening and closing of individual CFTR channels, providing detailed information on channel gating properties.

Materials:

  • Cells expressing CFTR (e.g., NIH3T3)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • Intracellular and extracellular solutions

  • ATP

  • PKA catalytic subunit

  • This compound

Procedure:

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 5-10 MΩ.

  • Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Excised Inside-Out Patch: Excise the patch of membrane by pulling the pipette away from the cell. The intracellular face of the membrane is now exposed to the bath solution.

  • Channel Activation: Perfuse the bath with a solution containing ATP and the catalytic subunit of PKA to activate CFTR channels.

  • This compound Application: After observing baseline channel activity, perfuse the bath with a solution containing ATP, PKA, and this compound.

  • Data Acquisition and Analysis: Record the single-channel currents at a constant holding potential. Analyze the data to determine the channel open probability (Po), open time, and closed time.

Patch_Clamp_Workflow A Prepare patch pipette and cells B Form Giga-ohm seal A->B C Excise to inside-out patch B->C D Activate CFTR with ATP and PKA C->D E Record baseline activity D->E F Apply this compound E->F G Record potentiated activity F->G H Analyze Po, open/closed times G->H

Workflow for Single-Channel Patch-Clamp.

Conclusion

This compound is a valuable research tool for investigating the mechanisms of CFTR potentiation. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the role of CFTR modulators in cystic fibrosis. While this compound itself has not progressed to clinical trials, the insights gained from its study contribute to the broader effort of developing new and more effective therapies for CF.

References

VRT-532: A Technical Guide to its Potentiating Effect on G551D-CFTR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of VRT-532, a small-molecule potentiator, on the G551D mutant of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The G551D mutation, a Class III mutation, results in a CFTR protein that is correctly trafficked to the cell surface but exhibits a severe defect in channel gating, leading to a drastically reduced ion flow and causing cystic fibrosis. This compound has been identified as a compound that can directly interact with and partially restore the function of this mutant channel. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Effects of this compound on G551D-CFTR Function

The efficacy of this compound in restoring the function of G551D-CFTR has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data from published studies.

Assay TypeCell Line/SystemParameter MeasuredThis compound ConcentrationFold Increase over Baseline (G551D-CFTR)Citation
Electrophysiology (Patch Clamp)HEK-293 cellsChannel Open Probability (Po)10 µM~4-fold[1]
Electrophysiology (Ussing Chamber)FRT cells expressing G551D-CFTRShort-circuit current (Isc)10 µMSignificantly potentiated forskolin-stimulated Isc[2]
Biochemical AssayPurified, reconstituted G551D-CFTRATPase activity15 µMEnhanced intrinsic ATPase activity[3]
Thermal Stability AssayXenopus oocytes expressing G551D-CFTRProtection from thermal deactivation at 37°C10 µMProtected G551D-CFTR from thermal instability[4][5]
Comparison with other PotentiatorsCell Line/SystemParameter MeasuredThis compound (10 µM) EffectVX-770 (Ivacaftor) (10 µM) EffectCitation
Thermal Stability AssayXenopus oocytes expressing G551D-CFTRProtection from thermal deactivation at 37°CProtectedProtected
Electrophysiology (Ussing Chamber)FRT cells expressing G551D-CFTRRescue of cAMP-induced IscRescuedRobust activation

Mechanism of Action

This compound acts as a potentiator by directly binding to the G551D-CFTR protein. This interaction is thought to allosterically modulate the protein's conformation, leading to a partial restoration of its defective ATP-dependent gating. Specifically, this compound has been shown to enhance the intrinsic ATPase activity of the G551D-CFTR mutant, a key process for channel opening. This mechanism is distinct from that of some other potentiators and does not appear to involve an increase in CFTR phosphorylation.

Signaling Pathways and Experimental Workflows

CFTR Activation Signaling Pathway

The canonical activation of CFTR is mediated by the cyclic AMP (cAMP) signaling pathway. The following diagram illustrates the key steps leading to channel gating.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Forskolin) AC Adenylyl Cyclase (AC) Agonist->AC Activates cAMP cAMP AC->cAMP Converts ATP to CFTR G551D-CFTR (Closed) CFTR_Open G551D-CFTR (Open) CFTR->CFTR_Open ATP Hydrolysis & Gating Ion Flow Ion Flow CFTR_Open->Ion Flow Allows ATP ATP ATP->AC ATP->CFTR Binds to NBDs PKA_inactive PKA (Inactive) cAMP->PKA_inactive Binds to PKA_active PKA (Active) PKA_inactive->PKA_active Activates PKA_active->CFTR Phosphorylates Regulatory (R) Domain VRT532 This compound VRT532->CFTR Directly Binds & Potentiates Gating

Caption: cAMP-mediated activation of G551D-CFTR and the potentiating role of this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow for evaluating the effect of a potentiator like this compound on G551D-CFTR function.

Experimental_Workflow cluster_assays Functional Assays start Start cell_culture Cell Culture (e.g., FRT, HEK-293) Expressing G551D-CFTR start->cell_culture assay_prep Assay Preparation cell_culture->assay_prep treatment Treatment with This compound assay_prep->treatment control Vehicle Control (DMSO) assay_prep->control measurement Functional Measurement treatment->measurement control->measurement ussing Ussing Chamber (Short-circuit current) measurement->ussing patch_clamp Patch Clamp (Single-channel recording) measurement->patch_clamp yfp_assay YFP Halide Influx Assay (Fluorescence quenching) measurement->yfp_assay data_analysis Data Analysis end End data_analysis->end ussing->data_analysis patch_clamp->data_analysis yfp_assay->data_analysis

Caption: A generalized workflow for testing the efficacy of CFTR potentiators.

Detailed Experimental Protocols

Ussing Chamber Assay for CFTR Function

This protocol is designed to measure ion transport across a polarized epithelial cell monolayer expressing G551D-CFTR.

Materials:

  • Fisher Rat Thyroid (FRT) cells stably expressing G551D-CFTR

  • Permeable cell culture inserts (e.g., Snapwell)

  • Ussing Chamber system

  • Ringer's solution (e.g., 115 mM NaCl, 2.5 mM K2HPO4, 10 mM HEPES, 10 mM glucose, 1.2 mM MgCl2, 1.2 mM CaCl2, 25 mM NaHCO3, pH 7.4)

  • Forskolin (to activate adenylyl cyclase)

  • This compound

  • CFTR inhibitor (e.g., CFTRinh-172)

  • Amiloride (to block epithelial sodium channels)

Procedure:

  • Cell Culture: Culture FRT-G551D-CFTR cells on permeable supports until a confluent and polarized monolayer is formed. This typically takes 7-10 days.

  • Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed (37°C) and gassed (95% O2/5% CO2) Ringer's solution.

  • Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

  • ENaC Inhibition: Add amiloride (e.g., 10 µM) to the apical chamber to block sodium current and isolate the chloride current.

  • CFTR Activation: Add forskolin (e.g., 10 µM) to the basolateral chamber to stimulate cAMP production and activate CFTR.

  • Potentiator Application: Once the forskolin-stimulated Isc has stabilized, add this compound to the apical chamber at the desired concentration. Observe the potentiation of the Isc.

  • CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc (ΔIsc) in response to each compound is measured and used to quantify CFTR activity.

Excised Inside-Out Patch Clamp for Single-Channel Recording

This technique allows for the direct measurement of the activity of individual CFTR channels in a patch of the cell membrane.

Materials:

  • HEK-293 cells transiently or stably expressing G551D-CFTR

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling pipettes

  • Pipette solution (e.g., 140 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM MgCl2, 10 mM TES, pH 7.4)

  • Bath solution (e.g., 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM TES, 1 mM EGTA, pH 7.4)

  • ATP (magnesium salt)

  • Catalytic subunit of Protein Kinase A (PKA)

  • This compound

Procedure:

  • Cell Preparation: Plate cells expressing G551D-CFTR on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ when filled with pipette solution.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.

  • Patch Excision: Excise the patch of membrane by pulling the pipette away from the cell, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

  • Channel Activation: Perfuse the bath with a solution containing PKA (e.g., 75 nM) and MgATP (e.g., 1 mM) to phosphorylate and activate the CFTR channels in the patch.

  • Potentiator Application: Once baseline CFTR activity is established, perfuse the bath with a solution also containing this compound at the desired concentration.

  • Data Recording: Record the single-channel currents at a constant holding potential (e.g., -50 mV).

  • Data Analysis: Analyze the recordings to determine the channel open probability (Po), single-channel conductance, and open/closed times.

YFP-Based Halide Influx Assay

This is a cell-based fluorescence assay for high-throughput screening of CFTR modulators. It measures the rate of iodide influx into cells, which quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP) mutant.

Materials:

  • FRT or HEK-293 cells co-expressing G551D-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)

  • 96- or 384-well black, clear-bottom microplates

  • Chloride-containing buffer (e.g., PBS)

  • Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI)

  • Forskolin

  • This compound

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Plate the co-transfected cells in the microplates and grow to confluence.

  • Pre-incubation: Wash the cells with chloride-containing buffer. Pre-incubate the cells with this compound or vehicle control in the presence of forskolin for a short period (e.g., 10-20 minutes) at 37°C.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and begin recording the baseline YFP fluorescence.

  • Iodide Addition: While recording, rapidly add the iodide-containing buffer to each well.

  • Quenching Measurement: Continue to record the fluorescence as it is quenched by the influx of iodide through the activated CFTR channels.

  • Data Analysis: The initial rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx and is used to quantify CFTR activity.

Conclusion

This compound is a valuable tool compound for studying the G551D-CFTR mutation. It acts as a potentiator by directly binding to the mutant protein and enhancing its defective ATPase activity and channel gating. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other potential therapeutic agents for cystic fibrosis. The provided visualizations offer a clear overview of the underlying biological processes and experimental strategies. This comprehensive technical guide serves as a resource for scientists dedicated to advancing the understanding and treatment of cystic fibrosis.

References

VRT-532 as a Potentiator for F508del-CFTR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VRT-532, a pyrazole compound identified as a potent potentiator of the F508del-mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document details the quantitative efficacy of this compound, comprehensive experimental protocols for its evaluation, and visual representations of its mechanism of action and discovery process.

Executive Summary

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and exhibits defective channel gating if it reaches the cell surface. This compound is a small molecule that acts as a potentiator, directly interacting with the F508del-CFTR protein to improve its channel open probability. While it possesses weak corrector activity, its primary therapeutic potential lies in its ability to rescue the gating defect of F508del-CFTR, particularly in synergy with corrector compounds that address the protein trafficking defect. This guide will explore the preclinical data and methodologies that underpin our understanding of this compound's function.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the efficacy of this compound in potentiating F508del-CFTR function from various preclinical studies.

Table 1: Potentiation of F508del-CFTR Chloride Secretion by this compound

Cell LineConditionEC50 (µM)Efficacy (% of non-CF HBE)Citation(s)
CFBETemperature-corrected2.7 ± 0.2-[1]
FRTTemperature-corrected3.8 ± 0.5-[2]
ΔF508-HBEWith VRT-325 (corrector)Not Reported>20%[1]

Table 2: Effect of this compound on F508del-CFTR Channel Gating (Patch-Clamp Analysis)

Cell LineConditionOpen Probability (Po) without this compoundOpen Probability (Po) with 20 µM this compoundFold Increase in PoCitation(s)
ΔF508-NIH/3T3ATP and PKA0.09 ± 0.040.39 ± 0.1~4.3[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an F508del-CFTR potentiator.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This protocol is designed to measure transepithelial chloride current in polarized epithelial cells expressing F508del-CFTR.

Materials:

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Ag/AgCl electrodes with 3M KCl agar bridges

  • Ringer's solution (in mM): 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 10 Glucose

  • Forskolin (10 µM)

  • This compound (at desired concentrations)

  • CFTRinh-172 (10 µM)

  • Amiloride (100 µM)

  • Polarized epithelial cell monolayers (e.g., CFBE or primary HBE cells) cultured on permeable supports

Procedure:

  • Pre-warm Ringer's solution to 37°C and continuously gas with 95% O2/5% CO2 to maintain pH at 7.4.

  • Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

  • Fill both chambers with equal volumes of pre-warmed and gassed Ringer's solution.

  • Equilibrate the system for 20-30 minutes at 37°C until a stable baseline short-circuit current (Isc) is achieved.

  • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

  • Once the Isc stabilizes, add forskolin to both chambers to activate adenylyl cyclase and increase intracellular cAMP levels, thereby stimulating CFTR.

  • After the forskolin-stimulated Isc reaches a plateau, add this compound to the apical chamber in a cumulative dose-response manner, allowing the current to stabilize between additions.

  • At the end of the experiment, add CFTRinh-172 to the apical chamber to confirm that the measured current is CFTR-dependent.

  • Record the Isc throughout the experiment and calculate the change in Isc in response to each compound.

Inside-Out Patch-Clamp Electrophysiology for Single-Channel Analysis

This protocol allows for the direct measurement of single F508del-CFTR channel activity.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 5 CaCl2, 2 MgCl2, 10 HEPES, pH 7.4

  • Bath solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, 1 EGTA, pH 7.4

  • Catalytic subunit of protein kinase A (PKA, 75 nM)

  • Mg-ATP (1 mM)

  • This compound (at desired concentrations)

  • Cells expressing F508del-CFTR (e.g., NIH/3T3)

Procedure:

  • Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with pipette solution.

  • Fire-polish the pipette tip.

  • Fill the pipette with pipette solution and mount it on the micromanipulator.

  • Approach a cell expressing F508del-CFTR with the pipette tip and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane (cell-attached configuration).

  • Excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

  • Perfuse the bath with the bath solution containing PKA and Mg-ATP to activate the CFTR channels.

  • Record single-channel currents at a holding potential of -80 mV.

  • After recording baseline channel activity, perfuse the bath with a solution containing this compound and continue recording.

  • Analyze the single-channel data to determine the open probability (Po), mean open time, and mean closed time before and after the addition of this compound.

In Vitro ATPase Activity Assay

This protocol measures the rate of ATP hydrolysis by purified and reconstituted F508del-CFTR protein.

Materials:

  • Purified and reconstituted F508del-CFTR in proteoliposomes

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl2, 0.1 mM EGTA, 2 mM ouabain, 5 mM sodium azide

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • Developing solution: 1 M formic acid, 0.5 M LiCl

  • Phosphorimager

Procedure:

  • Incubate the proteoliposomes containing F508del-CFTR at 37°C in the assay buffer.

  • Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 2 mM.

  • At various time points, take aliquots of the reaction mixture and stop the reaction by adding 2.5% (w/v) SDS.

  • Spot the quenched aliquots onto a TLC plate.

  • Separate the unhydrolyzed [γ-³²P]ATP from the released ³²Pi by developing the TLC plate in the developing solution.

  • Dry the TLC plate and visualize the radioactive spots using a phosphorimager.

  • Quantify the amount of ³²Pi released at each time point to determine the rate of ATP hydrolysis.

  • To test the effect of this compound, pre-incubate the proteoliposomes with the compound before initiating the reaction with ATP.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Mechanism of F508del-CFTR Dysfunction and Action of Modulators

F508del_CFTR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_Nascent F508del-CFTR (Nascent) Misfolded Misfolded F508del-CFTR F508del_Nascent->Misfolded Misfolding ERAD ER-Associated Degradation Misfolded->ERAD Targeting for Degradation Corrected_Trafficking Corrected F508del-CFTR (Trafficking) Misfolded->Corrected_Trafficking Correction by VRT-325 VRT325 VRT-325 (Corrector) VRT325->Misfolded Promotes Folding Membrane_CFTR F508del-CFTR at Membrane Corrected_Trafficking->Membrane_CFTR Insertion Defective_Gating Defective Gating (Low Po) Membrane_CFTR->Defective_Gating Potentiated_Gating Potentiated Gating (Increased Po) Defective_Gating->Potentiated_Gating Potentiation by this compound VRT532 This compound (Potentiator) VRT532->Defective_Gating Direct Interaction Cl_ion Cl- Ion Potentiated_Gating->Cl_ion Increased Cl- Transport

Caption: F508del-CFTR dysfunction and modulator intervention points.

High-Throughput Screening Workflow for CFTR Potentiators

HTS_Workflow cluster_Preparation Assay Preparation cluster_Screening High-Throughput Screening cluster_Analysis Data Analysis and Hit Identification cluster_Validation Hit Validation and Characterization Plate_Cells Plate F508del-CFTR expressing cells in 384-well plates Temperature_Correction Incubate at low temperature (27°C) to promote trafficking to the membrane Plate_Cells->Temperature_Correction Add_Compounds Add library compounds (one per well) Temperature_Correction->Add_Compounds Add_Stimulant Add Forskolin to stimulate CFTR Add_Compounds->Add_Stimulant Measure_Response Measure CFTR activity (e.g., YFP fluorescence quenching) Add_Stimulant->Measure_Response Data_Normalization Normalize data to positive and negative controls Measure_Response->Data_Normalization Hit_Selection Select 'hits' based on pre-defined activity threshold Data_Normalization->Hit_Selection Dose_Response Perform dose-response curves to determine EC50 Hit_Selection->Dose_Response Secondary_Assays Validate hits in secondary assays (e.g., Ussing chamber, Patch-clamp) Dose_Response->Secondary_Assays

Caption: Workflow for identifying CFTR potentiators via HTS.

Conclusion

This compound has been a significant tool compound in the study of CFTR modulation. The data and protocols presented in this guide highlight its role as a potent potentiator of F508del-CFTR, particularly its ability to rescue the channel's gating defect. The synergistic effect observed with corrector compounds like VRT-325 underscores the potential of a dual-modulator approach to treating cystic fibrosis. The methodologies detailed herein provide a framework for the continued investigation of existing and novel CFTR modulators, with the ultimate goal of developing more effective therapies for individuals with cystic fibrosis.

References

VRT-532: A Technical Guide to its Role in Restoring Chloride Channel Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of VRT-532, a small molecule investigated for its role in restoring the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: A Dual-Role Modulator

This compound acts as a dual-function molecule, exhibiting properties of both a CFTR potentiator and a weak corrector .[1] Its primary role is to enhance the activity of CFTR channels that are already present at the cell surface, a function particularly relevant for gating mutations like G551D.[2] However, it also shows a limited ability to aid in the proper folding and trafficking of processing-defective CFTR mutants, such as the common F508del mutation, to the cell membrane.[1][2]

The principal mechanism of this compound's potentiator activity involves the direct binding to the CFTR protein, which in turn boosts its intrinsic ATPase activity.[3] This enhancement of ATP hydrolysis leads to a more stable open-channel state by accelerating the rate of channel opening and slowing the rate of closure. Some evidence suggests that this compound may directly interact with the Nucleotide-Binding Domain 1 (NBD1) of the CFTR protein, thereby stabilizing its structure.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data on the efficacy of this compound in restoring CFTR chloride channel function from various in vitro studies.

Parameter Value CFTR Mutant Cell Line/System Citation
EC50 ~3 µMNot SpecifiedNot Specified
Affinity Comparison 5-fold greater for F508del than G551DF508del, G551DNot Specified

Table 1: Potency and Affinity of this compound

Experimental Condition Metric Result CFTR Mutant Cell Line Citation
This compound aloneΔIsc8.1 (±1.0) µA/cm²Wild-TypeHuman Sinonasal Epithelium
This compound + VRT-325 + cAMP agonistsTransepithelial Chloride Secretion>20% of healthy cellsF508delHuman Bronchial Epithelial Cells

Table 2: Functional Restoration of CFTR by this compound

Compound Metric Result (fold change over baseline) Cell Line Citation
This compoundCiliary Beat Frequency1.38 (±0.08)Human Sinonasal Epithelium
GenisteinCiliary Beat Frequency1.63 (±0.06)Human Sinonasal Epithelium
UCCF-152Ciliary Beat Frequency1.56 (±0.06)Human Sinonasal Epithelium

Table 3: Comparative Effect of this compound and Other Modulators on Ciliary Beat Frequency

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound, a typical experimental workflow for its evaluation, and the logical relationship of its dual-role mechanism.

VRT532_Signaling_Pathway cluster_cell Epithelial Cell cluster_membrane Cell Membrane CFTR CFTR Protein (Gating Mutant) ATPase_Activity Enhanced ATPase Activity CFTR->ATPase_Activity Modulates VRT532 This compound VRT532->CFTR Binds to CFTR ATP ATP ATP->ATPase_Activity Hydrolyzed Chloride_out Chloride Ions (Extracellular) Chloride_in Chloride Ions (Intracellular) Open_Channel Open CFTR Channel Chloride_in->Open_Channel Open_Channel->Chloride_out Chloride_Efflux Increased Chloride Efflux Open_Channel->Chloride_Efflux Facilitates ATPase_Activity->Open_Channel Promotes Open State

Caption: Proposed signaling pathway of this compound as a CFTR potentiator.

Ussing_Chamber_Workflow start Start: Prepare Polarized Epithelial Cell Monolayer mount Mount Monolayer in Ussing Chamber start->mount equilibrate Equilibrate with Physiological Buffers mount->equilibrate baseline Record Baseline Short-Circuit Current (Isc) equilibrate->baseline add_amiloride Add Amiloride (ENaC inhibitor) baseline->add_amiloride add_forskolin Add Forskolin (cAMP agonist) add_amiloride->add_forskolin add_vrt532 Add this compound (Test Compound) add_forskolin->add_vrt532 record_isc Record Change in Isc (ΔIsc) add_vrt532->record_isc analyze Analyze Data: Quantify CFTR Activity record_isc->analyze

Caption: Experimental workflow for Ussing chamber assay to test this compound.

Dual_Role_Mechanism cluster_corrector Corrector Activity (Weak) cluster_potentiator Potentiator Activity (Primary) VRT532 This compound misfolded Misfolded F508del-CFTR in Endoplasmic Reticulum VRT532->misfolded surface_cftr CFTR at Cell Surface VRT532->surface_cftr trafficking Improved Protein Folding & Trafficking misfolded->trafficking surface_expression Increased Surface Expression of CFTR trafficking->surface_expression surface_expression->surface_cftr Increases pool of surface CFTR gating Enhanced Channel Gating (Increased P-open) surface_cftr->gating ion_transport Restored Chloride Ion Transport gating->ion_transport

Caption: Logical relationship of this compound's dual-role mechanism.

Experimental Protocols

The following are generalized protocols for the key experiments used to evaluate the function of this compound. Specific concentrations and incubation times should be optimized for the particular cell line and experimental question.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This assay measures ion transport across a polarized epithelial cell monolayer.

Materials:

  • Ussing chamber system with electrodes

  • Voltage-clamp amplifier

  • Data acquisition system

  • Polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or primary human bronchial epithelial cells) grown on permeable supports

  • Ringer's solution (apical and basolateral)

  • Amiloride (to block epithelial sodium channels, ENaC)

  • Forskolin (to activate CFTR through cAMP)

  • This compound

  • CFTR inhibitor (e.g., CFTRinh-172)

Protocol:

  • Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

  • Fill both chambers with pre-warmed and gassed Ringer's solution.

  • Equilibrate the system until a stable baseline transepithelial voltage and resistance are achieved.

  • Clamp the voltage to 0 mV and measure the baseline short-circuit current (Isc).

  • Add amiloride to the apical chamber to inhibit sodium absorption through ENaC.

  • Once a new stable Isc is reached, add forskolin to the apical chamber to stimulate CFTR-mediated chloride secretion.

  • After the forskolin-stimulated Isc has peaked and stabilized, add this compound to the apical chamber in a cumulative dose-response manner.

  • Record the change in Isc (ΔIsc) after each addition of this compound.

  • At the end of the experiment, add a CFTR-specific inhibitor to confirm that the observed current is CFTR-mediated.

  • Analyze the data to determine the effect of this compound on CFTR activity.

Patch-Clamp Electrophysiology for Single-Channel Analysis

This technique allows for the direct measurement of the opening and closing of individual CFTR channels.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pulling micropipettes

  • Cells expressing the CFTR mutant of interest

  • Pipette solution (containing a high concentration of a chloride salt)

  • Bath solution (extracellular-like solution)

  • ATP and Protein Kinase A (PKA) catalytic subunit

  • This compound

Protocol:

  • Culture cells expressing the target CFTR mutant on glass coverslips.

  • Pull micropipettes from borosilicate glass capillaries and fire-polish the tips.

  • Fill the micropipette with the pipette solution.

  • Under the microscope, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Excise a patch of the membrane in the inside-out configuration.

  • Perfuse the intracellular face of the membrane patch with the bath solution containing ATP and the catalytic subunit of PKA to activate the CFTR channels.

  • Record single-channel currents at a fixed holding potential.

  • After establishing a baseline of channel activity, perfuse the patch with a solution containing this compound.

  • Record the changes in channel open probability (Po), open time, and closed time.

  • Analyze the single-channel data to determine the molecular mechanism of this compound's effect on CFTR gating.

This guide provides a foundational understanding of this compound's role in restoring CFTR chloride channel function. Further research and investigation are necessary to fully elucidate its therapeutic potential.

References

Vrt-532: A Technical Guide to its Basic Research Applications in Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic research applications of Vrt-532, a small molecule investigated for its potential in cystic fibrosis (CF) therapy. This compound is primarily classified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, with some reports suggesting weak corrector activity.[1] Its principal mechanism of action involves the direct interaction with the CFTR protein to enhance channel gating, thereby increasing chloride ion transport.[2] This document details the molecular interactions, cellular effects, and experimental methodologies used to characterize this compound, offering a comprehensive resource for researchers in the field.

Core Mechanism of Action

This compound directly interacts with the CFTR protein to potentiate its function.[2] In mutant forms of CFTR, such as the common F508del and the gating-defective G551D variants, this compound helps to restore the protein's defective ATPase activity.[2] This restoration enhances the channel's open probability, leading to increased chloride ion conductance.[3] Notably, the potentiation of CFTR by this compound occurs downstream of protein kinase A (PKA) activation, as it does not induce an increase in CFTR phosphorylation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro studies.

Parameter Value Assay Condition Reference
EC50 (ATPase Activity) ~3 µMBoosting CFTR ATPase activity
Compound Change in Short-Circuit Current (ΔIsc) (µA/cm²) Fold Change in Ciliary Beat Frequency (CBF) Cell Model Reference
Genistein23.1 ± 1.81.63 ± 0.06Primary Human Sinonasal Epithelium (HSNE)
This compound 8.1 ± 1.0 1.38 ± 0.08 Primary Human Sinonasal Epithelium (HSNE)
UCCF-1523.4 ± 1.41.56 ± 0.06Primary Human Sinonasal Epithelium (HSNE)
Control (DMSO)0.7 ± 0.21.27 ± 0.02Primary Human Sinonasal Epithelium (HSNE)

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway and mechanism of action for this compound in potentiating CFTR function.

Vrt532_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CFTR Mutant CFTR (e.g., G551D, F508del) Cl_channel CFTR->Cl_channel Gating Vrt532 This compound Vrt532->CFTR Direct Binding ATP ATP ATP->CFTR Hydrolysis Cl_out Cl- Cl_in Cl- Cl_in->Cl_channel Cl_channel->Cl_out Increased Cl- Efflux PKA Protein Kinase A (PKA) PKA->CFTR Phosphorylation (Upstream event) cAMP cAMP cAMP->PKA

This compound directly binds to mutant CFTR, enhancing ATP hydrolysis and channel gating.

Experimental Protocols

Ussing Chamber Assay for CFTR Potentiation

This protocol describes the measurement of this compound-mediated potentiation of CFTR-dependent short-circuit current (Isc) in polarized epithelial cell monolayers.

I. Materials and Reagents:

  • Polarized epithelial cells (e.g., primary human sinonasal epithelium, CFBE41o-, or FRT cells) cultured on permeable supports (e.g., Costar Transwells).

  • Ussing Chamber System.

  • Voltage-clamp apparatus.

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose, pH 7.4 when gassed with 95% O2/5% CO2).

  • Amiloride (to block epithelial sodium channels, ENaC).

  • Forskolin (to activate adenylyl cyclase and increase cAMP).

  • This compound (test compound).

  • CFTRinh-172 (a specific CFTR inhibitor).

  • Dimethyl sulfoxide (DMSO) as a vehicle for compounds.

II. Experimental Procedure:

  • Cell Culture: Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial resistance is formed. For studies involving F508del-CFTR, cells may be incubated at a lower temperature (e.g., 27°C for 48 hours) or treated with a corrector compound to promote trafficking of the mutant protein to the cell surface.

  • Ussing Chamber Setup: Mount the permeable supports containing the cell monolayers in the Ussing chambers. Fill both the apical and basolateral chambers with pre-warmed (37°C) and gassed Ringer's solution.

  • Equilibration and Baseline Measurement: Allow the system to equilibrate for 20-30 minutes. Measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block ENaC-mediated sodium transport. The remaining Isc is primarily due to other ion channels.

  • CFTR Activation and Potentiation:

    • To activate CFTR, add forskolin (e.g., 10-20 µM) to the apical and basolateral chambers. This will induce an increase in Isc, representing the baseline CFTR activity.

    • Once a stable forskolin-stimulated Isc is achieved, add this compound (e.g., 10 µM) to the apical chamber. A further increase in Isc indicates potentiation of CFTR activity.

  • CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor, such as CFTRinh-172 (e.g., 10 µM), to the apical chamber to confirm that the measured current is CFTR-dependent. The Isc should return to near the post-amiloride baseline.

  • Data Analysis: The change in Isc (ΔIsc) in response to each compound is calculated by subtracting the baseline current from the peak current after the addition of the compound. The potentiation effect of this compound is determined by the magnitude of the ΔIsc following its addition in the presence of forskolin.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a Ussing chamber experiment to assess the potentiation of CFTR by this compound.

Ussing_Chamber_Workflow A Mount cell monolayer in Ussing chamber B Equilibrate and measure baseline Isc A->B C Add Amiloride (block ENaC) B->C D Add Forskolin (activate CFTR) C->D E Add this compound (potentiate CFTR) D->E F Add CFTRinh-172 (inhibit CFTR) E->F G Analyze ΔIsc F->G

Workflow for assessing this compound's potentiation of CFTR using an Ussing chamber.

Conclusion

This compound serves as a valuable research tool for investigating the mechanisms of CFTR potentiation. Its direct interaction with the CFTR protein and its ability to restore ATPase activity in mutant forms provide a clear model for studying the correction of channel gating defects. The experimental protocols and data presented in this guide offer a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of CFTR modulators. While this compound itself has not progressed to clinical use, the insights gained from its study continue to inform the development of next-generation therapies for cystic fibrosis.

References

VRT-532 and its Role in Modulating CFTR ATPase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the CFTR potentiator VRT-532 and its mechanism of action, with a specific focus on its effects on the ATPase activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cystic fibrosis and the development of novel therapeutics.

Introduction: The CFTR Protein and its ATPase Function

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily, functioning as a cAMP-activated and ATP-gated chloride ion channel.[1][2] Its structure comprises two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain. The NBDs bind and hydrolyze ATP, a process that is intrinsically linked to the gating of the chloride channel, controlling its opening and closing.[3][4] Mutations in the CFTR gene can lead to defects in protein folding, trafficking, or channel gating, resulting in the multi-organ disease cystic fibrosis (CF).

The ATPase activity of CFTR is a critical aspect of its function. The binding of ATP to the NBDs is a prerequisite for channel opening, and the subsequent hydrolysis of ATP is associated with channel closing.[3] Therefore, modulators that target this ATPase activity can have a profound impact on CFTR function.

This compound: A Potentiator of CFTR Function

This compound is a small molecule CFTR potentiator that has been shown to enhance the channel activity of certain CFTR mutants, notably the G551D and F508del mutations. It is understood to directly interact with the CFTR protein, specifically targeting the nucleotide-binding domains. By doing so, this compound is believed to restore the defective ATPase activity associated with these mutations, thereby increasing the open probability of the channel and augmenting chloride ion transport. Some studies also suggest that this compound has a dual role, acting as a corrector for the F508del mutation by thermally stabilizing the protein.

Quantitative Analysis of this compound's Effect on CFTR Activity

While direct quantitative data on the specific effects of this compound on the Vmax and Km of CFTR's ATPase activity are not extensively detailed in publicly available literature, the functional consequences of its potentiating action have been quantified through electrophysiological measurements. These studies typically measure the increase in chloride current as a proxy for enhanced CFTR activity.

Parameter Wild-Type CFTR G551D-CFTR (Untreated) G551D-CFTR + this compound F508del-CFTR (Untreated) F508del-CFTR + this compound Reference
ATPase Activity (Qualitative) NormalDefective ATP binding and hydrolysisRestored ATPase activityDefective ATPase activityRestored ATPase activity
Channel Gating (Open Probability) NormalSeverely reducedIncreasedReducedIncreased

This table summarizes the qualitative effects of this compound on CFTR ATPase activity and channel gating based on available research. Quantitative kinetic data for ATPase activity is a key area for further investigation.

Experimental Protocols for Assessing this compound's Effect on CFTR ATPase Activity

The following is a detailed methodology for a biochemical assay to determine the effect of this compound on the ATPase activity of purified and reconstituted CFTR protein. This protocol is adapted from established methods for measuring CFTR ATPase activity.

Purification and Reconstitution of CFTR
  • Expression and Purification: Express human CFTR (wild-type or mutant) in a suitable system (e.g., Sf9 insect cells). Purify the protein using affinity chromatography (e.g., His-tag purification).

  • Reconstitution into Proteoliposomes: Reconstitute the purified CFTR into phospholipid vesicles to mimic a native membrane environment. This is crucial for maintaining the protein's functional integrity.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) or ADP.

  • Reaction Mixture: Prepare a reaction buffer containing:

    • 50 mM Tris-HCl (pH 7.4)

    • 100 mM NaCl

    • 10 mM MgCl₂

    • 1 mM Ouabain (to inhibit Na+/K+-ATPase)

    • 1 mM EGTA

    • Varying concentrations of ATP (e.g., 0.05 to 2 mM)

    • [γ-³²P]ATP as a tracer

    • Purified, reconstituted CFTR protein

    • This compound at various concentrations (or vehicle control)

  • Initiation and Incubation: Initiate the reaction by adding the ATP mixture to the proteoliposomes. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a solution of activated charcoal to bind the unhydrolyzed [γ-³²P]ATP.

  • Quantification: Centrifuge the samples to pellet the charcoal. Measure the radioactivity of the supernatant, which contains the released ³²Pi.

  • Data Analysis: Calculate the specific ATPase activity (nmol Pi/mg protein/min). Determine the kinetic parameters Vmax and Km by fitting the data to the Michaelis-Menten equation. Compare the kinetic parameters in the presence and absence of this compound to determine its effect on CFTR's ATPase activity.

Visualizing the Mechanism of Action

The following diagrams illustrate the CFTR gating cycle and the proposed mechanism of this compound action, as well as the experimental workflow for the ATPase assay.

CFTR_Gating_Cycle cluster_0 CFTR Gating Cycle cluster_1 This compound Intervention Closed_NoATP Closed State (No ATP Bound) Closed_ATP Closed State (ATP Bound) Closed_NoATP->Closed_ATP ATP Binding Open Open State (Channel Open) Closed_ATP->Open NBD Dimerization Hydrolysis ATP Hydrolysis Open->Hydrolysis Gating Hydrolysis->Closed_NoATP ADP + Pi Release (NBD Separation) VRT532 This compound VRT532->Open Stabilizes Open State (Enhances ATPase Activity)

Caption: Proposed mechanism of this compound action on the CFTR gating cycle.

ATPase_Assay_Workflow cluster_workflow Experimental Workflow: CFTR ATPase Assay Start Start: Purified & Reconstituted CFTR Prepare_Reaction Prepare Reaction Mixture (Buffer, ATP, [γ-³²P]ATP, this compound/Vehicle) Start->Prepare_Reaction Initiate_Reaction Initiate Reaction (Add ATP to Proteoliposomes) Prepare_Reaction->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Terminate Reaction (Add Activated Charcoal) Incubate->Terminate Separate Separate ³²Pi from [γ-³²P]ATP (Centrifugation) Terminate->Separate Quantify Quantify ³²Pi (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate Vmax and Km) Quantify->Analyze

Caption: Workflow for the biochemical assay of CFTR ATPase activity.

Conclusion and Future Directions

This compound represents an important class of CFTR modulators that directly target the protein's enzymatic function. While its potentiating effects on chloride channel activity are well-documented, a more detailed quantitative understanding of its impact on the ATPase kinetics of wild-type and mutant CFTR is a critical area for future research. The experimental protocol outlined in this guide provides a framework for obtaining this crucial data, which will further elucidate the mechanism of action of this compound and aid in the rational design of next-generation CFTR modulators.

References

The Pharmacology of Vrt-532: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vrt-532 is a small molecule compound identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. Discovered through high-throughput screening, this compound has demonstrated the ability to enhance the function of mutant CFTR proteins, particularly the G551D variant, by directly interacting with the channel to restore its defective ATPase activity. While comprehensive preclinical and clinical data on this compound are not publicly available, this guide synthesizes the existing in vitro findings to offer a detailed technical resource for the scientific community.

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Defective CFTR function leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs. CFTR modulators, a class of drugs that target the underlying protein defect, have revolutionized the treatment of CF. These modulators are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability (gating).

This compound falls into the category of CFTR potentiators. Its primary mechanism involves augmenting the activity of CFTR channels that are already present at the cell surface. This is particularly relevant for gating mutations, such as the G551D mutation, where the CFTR protein is correctly localized but exhibits a severe reduction in channel opening.

Mechanism of Action

This compound acts as a direct potentiator of the CFTR channel. Its mechanism of action is centered on the restoration of defective ATP-dependent gating in mutant CFTR proteins. The key aspects of its action include:

  • Direct Interaction with CFTR: this compound directly binds to the CFTR protein, likely at an allosteric site distinct from the ATP-binding domains.

  • Restoration of ATPase Activity: The compound enhances the defective ATPase activity of mutant CFTR, a critical process for channel gating. By boosting ATPase function, this compound increases the likelihood of the channel being in an open state[1].

  • Increased Channel Open Probability (Po): The primary pharmacodynamic effect of this compound is an increase in the channel's open probability. This leads to a greater flow of chloride ions across the cell membrane, thereby addressing the fundamental ionic defect in cystic fibrosis.

  • cAMP-Dependent Action: The potentiating effect of this compound is dependent on the cAMP signaling pathway. CFTR activation requires phosphorylation by Protein Kinase A (PKA), which is triggered by an increase in intracellular cAMP. This compound enhances the response of the already phosphorylated CFTR channel to ATP.

Signaling Pathway of CFTR Activation and Potentiation by this compound

The following diagram illustrates the signaling cascade leading to CFTR activation and the point of intervention for this compound.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR G_Protein G-Protein GPCR->G_Protein AC Adenylate Cyclase (AC) ATP_to_cAMP ATP -> cAMP AC->ATP_to_cAMP CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open ATP Binding & Hydrolysis Cl_ion Cl- CFTR_Open->Cl_ion Efflux G_Protein->AC cAMP cAMP ATP_to_cAMP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->CFTR Phosphorylation Phosphorylation Phosphorylation of R-Domain ATP_Hydrolysis ATP Hydrolysis This compound This compound This compound->CFTR_Open Enhances Gating

CFTR activation and this compound's point of action.

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized primarily through in vitro assays using cell lines expressing mutant CFTR and in primary human sinonasal epithelial cultures.

In Vitro Efficacy

This compound has demonstrated efficacy in potentiating the function of both G551D and, to a lesser extent, F508del CFTR mutations.

ParameterCell Type/ModelMutationValueReference
EC50 Not SpecifiedG551D-CFTR~3 µM[1]
Change in Short-Circuit Current (ΔIsc) Human Sinonasal EpitheliumWild-Type8.1 (±1.0) µA/cm²[2]
Fold Change in Ciliary Beat Frequency (CBF) Human Sinonasal EpitheliumWild-Type1.38 (±0.08)[2][3]

Note: The change in short-circuit current was measured in the absence of forskolin. The fold change in CBF was not statistically significant compared to the control.

Synergistic Effect with Correctors

A key finding is the synergistic effect of this compound with the CFTR corrector, Vrt-325. While Vrt-325 increases the amount of F508del-CFTR at the cell surface, this compound enhances the function of these corrected channels. This dual-action approach, combining a corrector and a potentiator, has become a cornerstone of modern CF therapy. When used together, Vrt-325 and this compound have been shown to rescue F508del-CFTR chloride secretion to levels exceeding 20% of that observed in non-CF human bronchial epithelial cells.

Corrector_Potentiator_Synergy cluster_synthesis Protein Synthesis & Folding cluster_trafficking Trafficking cluster_membrane Cell Membrane F508del_mRNA F508del CFTR mRNA Misfolded_CFTR Misfolded F508del CFTR (in ER) F508del_mRNA->Misfolded_CFTR Corrected_CFTR Correctly Folded CFTR Misfolded_CFTR->Corrected_CFTR Correction Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Vrt-325 Vrt-325 CFTR_at_Membrane F508del CFTR at Cell Membrane Corrected_CFTR->CFTR_at_Membrane Trafficking Functional_CFTR Functional CFTR Channel CFTR_at_Membrane->Functional_CFTR Potentiation This compound This compound Cl_Transport Increased Cl- Transport Functional_CFTR->Cl_Transport Ussing_Chamber_Workflow Start Start Mount_Cells Mount cell monolayer in Ussing chamber Start->Mount_Cells Equilibrate Equilibrate with buffer at 37°C Mount_Cells->Equilibrate Voltage_Clamp Voltage clamp to 0 mV Record baseline Isc Equilibrate->Voltage_Clamp Add_Amiloride Add Amiloride (block ENaC) Voltage_Clamp->Add_Amiloride Add_Forskolin Add Forskolin (activate CFTR) Add_Amiloride->Add_Forskolin Add_Vrt532 Add this compound (potentiate CFTR) Add_Forskolin->Add_Vrt532 Add_Inhibitor Add CFTR Inhibitor (confirm specificity) Add_Vrt532->Add_Inhibitor Analyze_Data Analyze ΔIsc Add_Inhibitor->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

VRT-532: Application Notes and Protocols for Ussing Chamber Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRT-532 is a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] In the context of cystic fibrosis (CF), where mutations in the CFTR gene lead to defective ion transport, potentiators are a class of drugs that enhance the function of CFTR channels present at the cell surface.[2][3] this compound has been shown to augment the cyclic AMP (cAMP)-dependent regulation of the CFTR Cl⁻ channel and directly interacts with mutant CFTR to restore its defective ATPase activity.[4] This document provides detailed application notes and a protocol for utilizing this compound in Ussing chamber experiments to assess its effects on CFTR-mediated ion transport.

Ussing chamber systems are a crucial tool for studying epithelial ion transport in vitro. By mounting a polarized epithelial cell monolayer or a native tissue sample between two chambers, it is possible to measure the net ion movement across the epithelium as a short-circuit current (Isc). This technique is invaluable for characterizing the activity of CFTR modulators like this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a CFTR potentiator, meaning it enhances the channel gating of CFTR proteins that are already present at the apical membrane of epithelial cells. Its mechanism of action involves augmenting the cAMP-dependent regulation of the chloride channel. Studies suggest that this compound directly binds to the CFTR protein, including mutant forms like G551D-CFTR, to modify its ATPase activity, which is crucial for channel gating. Unlike some other CFTR activators, this compound's potentiation of CFTR gating appears to occur downstream of Protein Kinase A (PKA) activity and does not significantly increase the phosphorylation of the regulatory (R) domain of CFTR.

VRT532_Signaling_Pathway cluster_cell Epithelial Cell cluster_membrane Apical Membrane CFTR_Channel CFTR Channel (Mutant or WT) Cl_ion Cl⁻ CFTR_Channel->Cl_ion Gating Opened Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR_Channel Phosphorylates VRT532 This compound VRT532->CFTR_Channel Directly Potentiates Cl_out Chloride Secretion Cl_ion->Cl_out

Caption: this compound Signaling Pathway for CFTR Activation.

Quantitative Data Summary

The following table summarizes the quantitative data from a study investigating the effect of this compound on CFTR-dependent anion transport in primary human sinonasal epithelium (HSNE) cultures. The change in short-circuit current (ΔIsc) is a direct measure of net ion transport.

CompoundConcentrationMean ΔIsc (µA/cm²)Standard Deviation (SD)
Control (DMSO)-0.70.2
This compound 10 µM 8.1 1.0
Genistein50 µM23.11.8
UCCF-15250 µM3.41.4
Data sourced from a comparative study on CFTR modulators in wild-type HSNE cultures in the absence of forskolin.

Ussing Chamber Experimental Protocol for this compound

This protocol outlines the steps for assessing the potentiation of CFTR function by this compound in polarized epithelial cells grown on permeable supports.

Materials and Reagents
  • Polarized epithelial cells (e.g., primary human bronchial epithelial cells, CFBE41o- cells) cultured on permeable supports (e.g., Transwell® or Snapwell™ inserts)

  • Ussing Chamber System (e.g., Physiologic Instruments, Warner Instruments) with appropriate sliders for inserts

  • Voltage-clamp amplifier and data acquisition system

  • Ringer's solution (or other appropriate physiological buffer), warmed to 37°C and gassed with 95% O₂ / 5% CO₂. A typical low Cl⁻ Ringer's solution for the mucosal (apical) bath can be used to create a chloride gradient.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Amiloride stock solution (e.g., 100 mM in DMSO)

  • Forskolin stock solution (e.g., 10 mM in DMSO)

  • CFTR inhibitor (e.g., CFTRinh-172) stock solution (e.g., 10 mM in DMSO)

  • Dimethyl sulfoxide (DMSO) for vehicle control

Experimental Procedure
  • System Preparation:

    • Assemble the Ussing chamber system according to the manufacturer's instructions.

    • Fill the apical and basolateral chambers with pre-warmed and gassed Ringer's solution. Ensure equal volumes on both sides to prevent hydrostatic pressure.

    • Allow the system to equilibrate to 37°C.

  • Cell Monolayer Mounting:

    • Carefully mount the permeable support with the confluent cell monolayer into the Ussing chamber slider.

    • Place the slider between the two half-chambers, ensuring a good seal to prevent edge damage and leaks.

  • Equilibration and Baseline Recording:

    • Allow the mounted epithelium to equilibrate for 15-30 minutes until a stable baseline transepithelial voltage (Vt) and resistance (Rt) are achieved.

    • Initiate voltage clamping of the epithelium at 0 mV. The resulting current is the short-circuit current (Isc). Record the baseline Isc.

  • Pharmacological Additions:

    • Step 1: Inhibit ENaC: Add amiloride to the apical chamber to a final concentration of 100 µM. This blocks the epithelial sodium channel (ENaC) and ensures that subsequent changes in Isc are primarily due to anion secretion. Record the Isc until a new stable baseline is reached.

    • Step 2: Activate CFTR: Add a CFTR activator, such as forskolin (e.g., final concentration of 100 nM), to the apical chamber to raise intracellular cAMP levels and activate PKA-dependent CFTR phosphorylation. This will result in an increase in Isc.

    • Step 3: Potentiate with this compound: Once the forskolin-stimulated Isc has stabilized, add this compound to the apical chamber to a final working concentration of 10 µM. A potentiation of the Isc should be observed as this compound enhances the activity of the forskolin-activated CFTR channels.

    • Step 4: Inhibit CFTR: To confirm that the observed current is CFTR-dependent, add a CFTR-specific inhibitor, such as CFTRinh-172 (e.g., final concentration of 10 µM), to the apical chamber. This should cause a rapid decrease in the Isc, returning it to near the post-amiloride baseline.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to each compound. The this compound-potentiated current is the difference between the peak current after this compound addition and the stable current after forskolin addition.

    • The CFTR-dependent current is typically calculated as the magnitude of the current inhibited by the CFTR inhibitor.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Assemble Ussing Chamber and Equilibrate to 37°C B Mount Polarized Epithelial Cell Monolayer A->B C Record Stable Baseline Isc B->C D 1. Add Amiloride (100 µM) to Apical Chamber C->D E 2. Add Forskolin (100 nM) to Apical Chamber D->E F 3. Add this compound (10 µM) to Apical Chamber E->F G 4. Add CFTRinh-172 (10 µM) to Apical Chamber F->G H Calculate ΔIsc for each Compound Addition G->H I Determine this compound Potentiator Effect H->I

Caption: Experimental Workflow for this compound in Ussing Chamber.

Concluding Remarks

This compound is a valuable research tool for investigating the potentiation of CFTR function. The Ussing chamber provides a robust and quantitative method to evaluate the efficacy of this compound and other CFTR modulators. The protocol provided herein offers a standardized workflow for these assessments, which can be adapted for various epithelial cell types and specific research questions in the field of cystic fibrosis and other ciliopathies.

References

Application Notes and Protocols for Utilizing VRT-532 in Patch Clamp Studies of CFTR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride and bicarbonate channel crucial for ion and fluid homeostasis across epithelial surfaces. Mutations in the CFTR gene lead to cystic fibrosis (CF), a life-shortening genetic disorder. VRT-532 is a small molecule potentiator of the CFTR channel, designed to enhance channel gating and increase the probability of the channel being in an open state.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology studies to characterize its effects on CFTR function, catering to researchers in both academic and industrial settings.

This compound has been identified as a robust potentiator of wild-type, F508del, and G551D-CFTR mutants.[3][4] Its mechanism of action involves augmenting the cAMP-dependent regulation of the CFTR channel and enhancing its intrinsic ATPase activity. Patch clamp electrophysiology is a powerful technique to directly measure the ion channel activity of CFTR at the single-molecule level, providing invaluable insights into the mechanism of action of potentiators like this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on CFTR function as determined by various electrophysiological methods.

Table 1: Effect of this compound on CFTR Channel Activity (Patch Clamp)

CFTR VariantCell LineThis compound ConcentrationParameterFold Increase (Mean ± SEM)Reference
V232DHEK-29310 µMNPo (Open Probability)4.0 ± 0.1

Table 2: Effect of this compound on CFTR-Mediated Transepithelial Ion Transport (Ussing Chamber)

CFTR VariantCell CultureThis compound ConcentrationParameterValue (Mean ± SD)Reference
Wild-TypePrimary Human Sinonasal EpitheliumNot specifiedΔISC (µA/cm²)8.1 ± 1.0

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare cells expressing the CFTR variant of interest for patch clamp analysis.

Materials:

  • Human Embryonic Kidney (HEK-293) cells or other suitable mammalian cell lines (e.g., CHO, BHK)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding the desired CFTR variant (e.g., wild-type, F508del, G551D)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Glass coverslips

Protocol:

  • Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed cells onto glass coverslips in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfect the cells with the CFTR-encoding plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.

  • For F508del-CFTR, incubate the cells at a reduced temperature (e.g., 27°C) for 24-48 hours post-transfection to facilitate the trafficking of the mutant protein to the cell surface. For other variants, continue incubation at 37°C.

  • Cells are typically ready for patch clamp experiments 24-72 hours post-transfection.

Single-Channel Patch Clamp Recording (Inside-Out Configuration)

Objective: To measure the activity of individual CFTR channels in an excised membrane patch and assess the effect of this compound.

Materials:

  • Pipette (Extracellular) Solution: 140 mM NMDG-Cl, 2 mM MgCl₂, 5 mM CsCl, 10 mM TES, pH 7.4.

  • Bath (Intracellular) Solution: 140 mM NMDG-Cl, 2 mM MgCl₂, 10 mM TES, 1 mM EGTA, pH 7.4.

  • Activating Solution: Bath solution supplemented with 1 mM ATP and 75 nM Protein Kinase A (PKA).

  • This compound Stock Solution: 10 mM this compound in DMSO. Prepare fresh serial dilutions in the activating solution to achieve the desired final concentrations.

  • Patch clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Micro-perfusion system

Protocol:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with the pipette solution.

  • Place a coverslip with transfected cells in the recording chamber and perfuse with the bath solution.

  • Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

  • Excise the membrane patch to achieve the inside-out configuration.

  • Perfuse the patch with the activating solution to induce CFTR channel activity.

  • Record baseline CFTR channel activity at a holding potential of -80 mV.

  • Once a stable baseline is established, perfuse the patch with the activating solution containing the desired concentration of this compound.

  • Record the channel activity in the presence of this compound for a sufficient duration to allow for steady-state effects to be observed.

  • To test for reversibility, wash out this compound by perfusing the patch with the activating solution alone.

  • At the end of the experiment, perfuse with a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed channel activity is from CFTR.

Data Analysis:

  • Filter and digitize the recorded current traces.

  • Idealize the single-channel records to create an event list of channel openings and closings.

  • Calculate the single-channel current amplitude (i), open probability (Po), mean open time, and mean closed time before, during, and after the application of this compound.

  • The product of the number of channels in the patch (N) and the open probability (Po), denoted as NPo, can be calculated to represent the total channel activity.

Mandatory Visualizations

VRT532_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CFTR CFTR ADP_Pi ADP + Pi CFTR->ADP_Pi Cl_out Cl- Efflux CFTR->Cl_out Increased Conductance VRT532 This compound VRT532->CFTR Binds to cAMP cAMP PKA PKA cAMP->PKA Activates PKA->CFTR Phosphorylates (Primes for opening) ATP ATP ATP->CFTR Binds & Hydrolyzes (Gating)

Caption: this compound signaling pathway for CFTR potentiation.

Patch_Clamp_Workflow start Start cell_prep Prepare CFTR-expressing cells on coverslip start->cell_prep pipette_prep Pull & fire-polish patch pipette start->pipette_prep seal Form Gigaohm seal on cell cell_prep->seal pipette_prep->seal excise Excise patch (Inside-out configuration) seal->excise activate Perfuse with PKA + ATP to activate CFTR excise->activate baseline Record baseline single-channel activity activate->baseline apply_vrt532 Perfuse with this compound baseline->apply_vrt532 record_vrt532 Record CFTR activity with this compound apply_vrt532->record_vrt532 washout Washout this compound record_vrt532->washout record_washout Record after washout washout->record_washout analyze Analyze data (Po, NPo, kinetics) record_washout->analyze end End analyze->end

Caption: Experimental workflow for single-channel patch clamp analysis of this compound.

References

VRT-532 for In Vitro Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing quest for effective therapies for Cystic Fibrosis (CF), the small molecule VRT-532 has emerged as a significant tool for in vitro research. As a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, this compound offers a valuable mechanism for studying the function of both wild-type and mutant CFTR channels. To facilitate further research and drug development, this document provides detailed application notes and protocols for the use of this compound in key in vitro assays.

Introduction to this compound

This compound is a CFTR potentiator that enhances the channel's open probability, thereby increasing chloride ion transport. It primarily targets the G551D-CFTR mutation but has also demonstrated efficacy in rescuing the common F508del-CFTR mutation. The mechanism of action of this compound involves direct interaction with the CFTR protein, augmenting its cAMP-dependent regulation and restoring its defective ATPase activity.[1] This dual activity as both a potentiator and a partial corrector makes it a versatile compound for CF research.

Quantitative Data Summary

The following table summarizes the effective concentrations and key quantitative data for this compound in various in vitro assays, providing a quick reference for experimental design.

Assay TypeCell Line / SystemTargetConcentration / EC50Reference
Ussing ChamberPrimary Human Sinonasal Epithelial CellsCFTR-mediated Cl- transport10 µM[2][3]
Ussing ChamberFRT cells expressing G551D-CFTRForskolin-stimulated Cl- secretionEC50: 20 ± 3 µM
Ussing ChamberTemperature-corrected FRT cells with ΔF508-CFTRForskolin-stimulated Cl- secretionEC50: 3.8 ± 0.5 µM
Patch ClampNot specifiedCFTR ATPase activityEC50: ~3 µM
Patch ClampNot specifiedΔF508-CFTR open probability20 µM

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental application of this compound, the following diagrams have been generated.

CFTR_Activation_Pathway cluster_cell Apical Membrane cluster_cytoplasm Cytoplasm CFTR_inactive Inactive CFTR CFTR_phos Phosphorylated CFTR CFTR_inactive->CFTR_phos CFTR_open Open CFTR Channel (Cl- transport) CFTR_phos->CFTR_open CFTR_open->CFTR_phos Channel Closing PKA PKA PKA->CFTR_inactive Phosphorylation ATP ATP ATP->CFTR_phos Binding & Hydrolysis VRT532 This compound VRT532->CFTR_phos Direct Binding & Potentiation

CFTR Activation and this compound Mechanism

Experimental_Workflow A Cell Seeding (e.g., Primary HBE cells, FRT, HEK293) B Cell Culture & Differentiation (if applicable) A->B C Assay Preparation (e.g., Ussing Chamber setup, YFP dye loading) B->C D Compound Treatment (this compound at desired concentration) C->D E CFTR Activation (e.g., Forskolin/IBMX) D->E F Data Acquisition (e.g., Short-circuit current, Fluorescence) E->F G Data Analysis F->G

References

VRT-532: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRT-532 is a potent modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel crucial for maintaining fluid and electrolyte balance across epithelial surfaces. As a CFTR potentiator, this compound enhances the channel's activity, making it a valuable tool for studying CFTR function and for the development of therapeutics for cystic fibrosis. It primarily targets the G551D-CFTR variant but has also been shown to have effects on the more common F508del-CFTR mutation by improving its ATPase activity.[1] This document provides detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments.

Data Presentation

This compound Properties
PropertyValueSource
IUPAC Name 4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol[2]
Molecular Formula C₁₆H₁₄N₂ON/A
Molecular Weight 250.29 g/mol N/A
CAS Number 38214-71-0N/A
Mechanism of Action CFTR Potentiator[1]
Solubility and Recommended Concentrations
SolventSolubilityRecommended Stock ConcentrationRecommended Working ConcentrationSource
DMSO ≥ 10 mM10 mM10 µM[2]
Aqueous Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) ≥ 2.5 mg/mL (≥ 9.99 mM)N/AN/AN/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) Water bath or sonicator

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 250.29 g/mol x 1000 mg/g = 2.503 mg

  • Weigh the this compound powder:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 2.5 mg of this compound powder into the tube. Record the exact weight.

  • Add DMSO:

    • Based on the actual weight of the this compound powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 250.29 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Sterilization:

    • DMSO at high concentrations (>90%) is considered self-sterilizing. Therefore, if sterile techniques and reagents are used throughout the process, filtration is often not necessary.

    • If there are concerns about sterility, the DMSO stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage:

    • Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of this compound Working Solution for Cell Culture

This protocol describes the dilution of the 10 mM this compound DMSO stock solution to a final working concentration of 10 µM in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes or culture plates

Procedure:

  • Thaw the stock solution:

    • Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate the required volume of stock solution:

    • A 1:1000 dilution is required to prepare a 10 µM working solution from a 10 mM stock.

    • For example, to prepare 10 mL of a 10 µM this compound working solution, you will need:

      • Volume of stock = (Final Concentration / Stock Concentration) x Final Volume

      • Volume of stock = (10 µM / 10,000 µM) x 10 mL = 0.010 mL or 10 µL

  • Prepare the working solution:

    • In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture medium.

    • Add 10 µL of the 10 mM this compound stock solution to the medium.

    • Mix thoroughly by gentle pipetting or inverting the tube several times.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiments.

    • Prepare a control solution containing the same final concentration of DMSO as the this compound treated samples (in this case, 0.1% DMSO).

    • To do this, add 10 µL of sterile DMSO to 9.99 mL of cell culture medium.

  • Cell Treatment:

    • Remove the existing medium from your cell cultures and replace it with the prepared this compound working solution or the vehicle control solution.

    • Incubate the cells for the desired experimental duration.

Mandatory Visualizations

VRT532_Preparation_Workflow cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (10 µM) weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw Retrieve for use dilute Dilute 1:1000 in Cell Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix treat Treat Cells mix->treat

Caption: Workflow for the preparation of this compound stock and working solutions.

VRT532_Signaling_Pathway VRT532 This compound CFTR Mutant CFTR Channel (e.g., G551D, F508del) VRT532->CFTR Binds to ATPase Increased ATPase Activity CFTR->ATPase Stimulates Gating Enhanced Channel Gating (Increased Open Probability) ATPase->Gating Cl_ion Increased Chloride Ion Efflux Gating->Cl_ion Cell_Response Cellular Response (e.g., Hydration of airway surface) Cl_ion->Cell_Response

Caption: Simplified signaling pathway of this compound action on mutant CFTR.

References

Application Notes and Protocols: VRT-532 Experimental Design for Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for designing and executing experiments to evaluate the activity of VRT-532, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, using primary human bronchial epithelial cells (HBECs). Primary HBECs are a physiologically relevant in vitro model for studying CFTR function and the effects of modulator compounds.[1][2] this compound has been identified as a robust potentiator of wild-type and F508del-CFTR, augmenting the cyclic adenosine monophosphate (cAMP)-dependent regulation of the chloride channel.[3]

This document outlines detailed protocols for the culture of primary HBECs, as well as key functional assays—short-circuit current (Isc) measurements and ciliary beat frequency (CBF) analysis—to characterize the efficacy of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on CFTR-mediated ion transport and ciliary beat frequency in primary human sinonasal epithelial cells, a closely related and comparable model to primary HBECs.

Table 1: Effect of this compound on CFTR-Mediated Short-Circuit Current (Isc)

Treatment GroupMean ΔIsc (µA/cm²)Standard Deviation (SD)
Vehicle Control (DMSO)0.70.2
This compound8.11.0

Data from primary human sinonasal epithelial cultures treated with an optimal concentration of this compound as determined by dose-response evaluation.[3]

Table 2: Effect of this compound on Ciliary Beat Frequency (CBF)

Treatment GroupMean Fold Change Over BaselineStandard Deviation (SD)
Vehicle Control (DMSO)1.270.02
This compound1.380.08

Data from primary human sinonasal epithelial cultures treated with this compound for 15 minutes.[3]

Signaling Pathway

This compound acts as a CFTR potentiator, enhancing channel gating in a cAMP-dependent manner. The proposed signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein. This compound then acts on the phosphorylated CFTR to increase its open probability, leading to enhanced chloride ion transport.

VRT532_Signaling_Pathway cluster_cell Human Bronchial Epithelial Cell AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active CFTR_closed CFTR (Closed) PKA_active->CFTR_closed Phosphorylates CFTR_open CFTR (Open) CFTR_closed->CFTR_open Potentiated by Cl_in Cl- (in) CFTR_open->Cl_in Transport VRT532 This compound VRT532->CFTR_open Cl_out Cl- (out) Cl_out->CFTR_open Transport

This compound enhances CFTR function via the cAMP/PKA pathway.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the effect of this compound on primary human bronchial epithelial cells.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Functional Assays cluster_treatment Compound Treatment cluster_analysis Data Analysis Isolate_HBEC Isolate Primary HBECs Expand_HBEC Expand HBECs in Culture Isolate_HBEC->Expand_HBEC Seed_ALI Seed on Permeable Supports Expand_HBEC->Seed_ALI Differentiate_ALI Differentiate at Air-Liquid Interface (ALI) Seed_ALI->Differentiate_ALI Prepare_Ussing Mount Inserts in Ussing Chambers Differentiate_ALI->Prepare_Ussing CBF_Assay Ciliary Beat Frequency (CBF) Analysis Differentiate_ALI->CBF_Assay Isc_Measurement Short-Circuit Current (Isc) Measurement Prepare_Ussing->Isc_Measurement Add_VRT532 Add this compound Isc_Measurement->Add_VRT532 CBF_Assay->Add_VRT532 During Assay Analyze_Isc Analyze ΔIsc Add_VRT532->Analyze_Isc Analyze_CBF Analyze CBF Change Add_VRT532->Analyze_CBF Report Generate Report Analyze_Isc->Report Analyze_CBF->Report

Workflow for assessing this compound efficacy in primary HBECs.

Experimental Protocols

Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)

This protocol describes the expansion and differentiation of primary HBECs to form a polarized, mucociliary epithelium.

Materials:

  • Primary Human Bronchial Epithelial Cells (HBECs)

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • ALI Differentiation Medium

  • Collagen-coated permeable supports (e.g., Transwell®)

  • Cell culture flasks, plates, and other sterile consumables

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Expansion Phase:

    • Thaw cryopreserved primary HBECs and seed them into collagen-coated T75 flasks in BEGM.

    • Incubate at 37°C in a 5% CO₂ incubator.

    • Change the medium every 2-3 days until the cells reach 80-90% confluency.

    • Passage the cells using Trypsin-EDTA and re-seed into new flasks for further expansion. Do not exceed 3-4 passages to maintain differentiation potential.

  • Seeding on Permeable Supports:

    • Pre-coat permeable supports with collagen according to the manufacturer's instructions.

    • Trypsinize the expanded HBECs and count the cells.

    • Seed the cells onto the apical side of the permeable supports at a high density (e.g., 2.5 x 10⁵ cells/cm²).

    • Add BEGM to both the apical and basolateral chambers and incubate overnight.

  • Differentiation at Air-Liquid Interface (ALI):

    • The following day, remove the medium from the apical chamber to establish the air-liquid interface.

    • Replace the medium in the basolateral chamber with ALI Differentiation Medium.

    • Change the basolateral medium every 2-3 days.

    • Allow the cells to differentiate for at least 3-4 weeks. The formation of a mature, ciliated epithelium can be monitored by microscopy and measurement of transepithelial electrical resistance (TEER).

Short-Circuit Current (Isc) Measurement in Ussing Chambers

This protocol measures CFTR-dependent ion transport across the differentiated HBEC monolayers.

Materials:

  • Differentiated HBEC cultures on permeable supports

  • Ussing Chamber System

  • Krebs-Ringer Bicarbonate solution (or similar)

  • Amiloride (ENaC inhibitor)

  • Forskolin (Adenylyl cyclase activator)

  • This compound

  • CFTRinh-172 (CFTR inhibitor)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

Protocol:

  • Equilibrate the Krebs-Ringer solution to 37°C and bubble with 95% O₂/5% CO₂.

  • Mount the permeable supports with the differentiated HBEC monolayer in the Ussing chambers.

  • Allow the baseline short-circuit current (Isc) to stabilize.

  • Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport.

  • Once the Isc has stabilized, add the vehicle control (DMSO) or this compound to the apical chamber.

  • After the response to this compound is observed, add Forskolin (e.g., 10 µM) to the apical chamber to maximally stimulate CFTR through the cAMP pathway.

  • Finally, add CFTRinh-172 (e.g., 10 µM) to the apical chamber to confirm that the observed current is CFTR-dependent.

  • Record the change in Isc (ΔIsc) after the addition of each compound.

Ciliary Beat Frequency (CBF) Analysis

This protocol measures the effect of this compound on the beat frequency of cilia on the apical surface of differentiated HBECs.

Materials:

  • Differentiated HBEC cultures on permeable supports

  • Inverted microscope with a high-speed camera

  • Environmental chamber to maintain 37°C and 5% CO₂

  • CBF analysis software

  • This compound

  • Vehicle control (DMSO)

Protocol:

  • Place the permeable support with the differentiated HBEC monolayer in the environmental chamber on the microscope stage and allow it to equilibrate.

  • Identify areas with actively beating cilia.

  • Record baseline CBF using the high-speed camera at a frame rate sufficient to resolve ciliary motion (e.g., >100 frames per second).

  • Add the vehicle control (DMSO) or this compound to the apical surface of the culture.

  • Record videos at multiple time points after the addition of the compound (e.g., 5, 15, 30 minutes).

  • Use the CBF analysis software to determine the ciliary beat frequency from the recorded videos.

  • Express the results as a fold change from the baseline CBF.

References

Application Notes and Protocols for Vrt-532 with Fischer Rat Thyroid (FRT) Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischer Rat Thyroid (FRT) cells are a cornerstone in the study of epithelial cell polarity and ion transport.[1][2][3] Their lack of endogenous cAMP-regulated chloride channels makes them an ideal model system for the heterologous expression and functional characterization of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[3] Vrt-532 is a small molecule potentiator of CFTR, known to enhance the channel gating of mutant CFTR forms, such as G551D and F508del.[4] This document provides detailed protocols for the use of this compound in FRT cells expressing mutant CFTR, a critical tool for cystic fibrosis research and drug discovery.

This compound acts by directly interacting with the CFTR protein to restore its defective ATPase activity, thereby increasing the probability of the channel being in an open state. Its mechanism is downstream of PKA-dependent phosphorylation of the CFTR R-domain.

Data Presentation

The following table summarizes quantitative data regarding the effect of this compound on CFTR function in various cell models, including FRT cells. This data is essential for experimental design and interpretation.

Cell LineCFTR VariantAssay TypeThis compound ConcentrationActivator(s)Measured EffectReference
FRTF508del-CFTRShort-Circuit Current (Isc)Not specifiedForskolinSignificant enhancement of forskolin-mediated activation
FRTG551D-CFTRShort-Circuit Current (Isc)Not specifiedForskolinPotentiation of cAMP-induced Isc
9RTEo-Wild-Type CFTRTransepithelial Cl- currents10 µM20 µM Forskolin~1.4-fold stimulation of forskolin-activated ICl
Human Sinonasal Epithelium (HSNE)Wild-Type CFTRShort-Circuit Current (Isc)10 µMNoneΔIsc of 8.1 µA/cm²
CFBE41o-F508del-CFTRShort-Circuit Current (Isc)Not specifiedForskolinSignificant enhancement of forskolin-mediated activation

Signaling Pathway

The mechanism of action of this compound involves the direct potentiation of the CFTR channel. The following diagram illustrates the signaling pathway leading to CFTR activation and the role of this compound.

G cluster_membrane Plasma Membrane CFTR CFTR Channel (e.g., F508del, G551D) R_domain Phosphorylated R-Domain Gating Enhanced Channel Gating & ATPase Activity AC Adenylate Cyclase cAMP cAMP AC->cAMP Generates Forskolin Forskolin Forskolin->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR Phosphorylates R-Domain Vrt532 This compound Vrt532->CFTR Directly Binds & Potentiates Cl_ion Cl- Ion Efflux

This compound signaling pathway for CFTR potentiation.

Experimental Protocols

Culturing Fischer Rat Thyroid (FRT) Cells

This protocol outlines the standard procedure for culturing FRT cells.

Materials:

  • FRT cells (parental or expressing a CFTR variant)

  • Coon's modified Ham's F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (optional)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Culture FRT cells in Coon's modified Ham's F-12 medium supplemented with 5% FBS.

  • Maintain the cells in a humidified incubator at 37°C with 95% air and 5% CO2.

  • Change the medium every 2-3 days.

  • For subculturing, wash the cells with PBS, then add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with medium containing FBS, centrifuge the cells, resuspend in fresh medium, and seed into new culture vessels.

  • The approximate doubling time for FRT cells is 24 hours.

Short-Circuit Current (Isc) Measurement in FRT Monolayers

This protocol is for assessing CFTR channel function by measuring ion transport across polarized FRT cell monolayers using an Ussing chamber.

Materials:

  • Polarized FRT cells grown on permeable filter supports (e.g., Transwell)

  • Ussing chamber system

  • Ringer's solution

  • Forskolin

  • This compound

  • CFTR inhibitor (e.g., CFTRinh-172)

  • Amiloride (to block sodium channels)

Procedure:

  • Culture FRT cells expressing the CFTR variant of interest on permeable filter supports until a polarized monolayer with high transepithelial resistance is formed.

  • For F508del-CFTR, incubate the cells at a reduced temperature (e.g., 27°C) for 24-48 hours before the assay to promote trafficking of the mutant protein to the cell surface.

  • Mount the filter supports in the Ussing chamber.

  • Bathe both the apical and basolateral sides with Ringer's solution, and maintain the temperature at 37°C.

  • Measure the baseline short-circuit current (Isc).

  • Add amiloride to the apical chamber to inhibit sodium transport.

  • Add this compound to the apical chamber and incubate for a short period (e.g., 10-20 minutes).

  • Stimulate CFTR activity by adding a cAMP agonist, such as forskolin (e.g., 5-20 µM), to the apical chamber.

  • Record the increase in Isc, which represents chloride secretion through CFTR.

  • To confirm that the observed current is CFTR-dependent, add a CFTR-specific inhibitor (e.g., CFTRinh-172) and observe the inhibition of the stimulated current.

YFP-Halide Quenching Assay for CFTR Potentiator Activity

This high-throughput screening assay measures CFTR-mediated iodide influx by the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP).

Materials:

  • FRT cells co-expressing the CFTR variant and a halide-sensing YFP

  • 96-well or 384-well plates

  • Chloride-containing buffer

  • Iodide-containing buffer

  • Forskolin

  • This compound

  • Fluorescence plate reader

Procedure:

  • Seed the FRT cells co-expressing CFTR and YFP in multi-well plates.

  • For F508del-CFTR, incubate the cells at a reduced temperature (e.g., 27°C) for 18-24 hours to promote cell surface expression.

  • Wash the cells with a chloride-containing buffer.

  • Add this compound and a cAMP agonist (e.g., forskolin) to the wells and incubate for approximately 10 minutes.

  • Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.

  • Add an iodide-containing buffer to the wells. The influx of iodide through open CFTR channels will quench the YFP fluorescence.

  • Monitor the rate of fluorescence quenching over time. A faster rate of quenching indicates higher CFTR activity.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the effect of this compound on FRT cells expressing a CFTR mutant.

G Start Start Culture Culture FRT Cells Expressing Mutant CFTR Start->Culture TempShift Temperature Shift (27°C) (for F508del-CFTR) Culture->TempShift AssayPrep Prepare Cells for Assay (e.g., Seed on Filters) TempShift->AssayPrep AddVrt532 Add this compound AssayPrep->AddVrt532 AddForskolin Add Forskolin (cAMP Agonist) AddVrt532->AddForskolin Measure Measure CFTR Activity (Isc or YFP Quenching) AddForskolin->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

General experimental workflow for this compound studies.

References

Application Notes and Protocols for VRT-532 and Forskolin Co-Administration in Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Defective CFTR function leads to the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system. Therapeutic strategies for CF often involve the use of CFTR modulators, which aim to restore the function of the mutant protein. These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel gating activity of CFTR proteins that are present at the cell surface.

VRT-532 is a CFTR potentiator that directly interacts with the CFTR protein, particularly the G551D mutant, to increase its open probability. Forskolin, a labdane diterpene, is a widely used research tool that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of CFTR, a crucial step for channel activation.

The co-administration of forskolin and this compound is a common experimental approach to evaluate the efficacy of potentiators. Forskolin is used to establish a baseline level of cAMP-dependent CFTR activation, upon which the potentiating effect of compounds like this compound can be quantified. These application notes provide detailed protocols for the co-administration of this compound and forskolin in cellular models of CF, focusing on the Ussing chamber assay for measuring ion transport.

Signaling Pathways and Experimental Workflow

The interaction between forskolin, this compound, and the CFTR channel involves distinct but complementary mechanisms of action. Forskolin acts upstream by elevating cAMP levels, which is a prerequisite for PKA-mediated phosphorylation and subsequent opening of the CFTR channel. This compound, on the other hand, acts directly on the CFTR protein to enhance its gating function, independent of cAMP levels.

cluster_0 Forskolin Signaling Pathway cluster_1 This compound Mechanism of Action forskolin Forskolin adenylyl_cyclase Adenylyl Cyclase forskolin->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp produces atp ATP atp->camp converted by pka PKA camp->pka activates cftr_r_domain CFTR (R-Domain) pka->cftr_r_domain phosphorylates cftr_open Open CFTR Channel cftr_r_domain->cftr_open leads to vrt532 This compound cftr_protein CFTR Protein vrt532->cftr_protein binds to cftr_potentiated Potentiated CFTR Channel cftr_protein->cftr_potentiated enhances gating

Figure 1: Signaling pathways of Forskolin and this compound in CFTR activation.

The following workflow outlines the key steps in a typical co-administration experiment using the Ussing chamber assay.

start Start: Polarized Epithelial Cell Monolayer mount Mount Cells in Ussing Chamber start->mount equilibrate Equilibrate and Measure Baseline Isc mount->equilibrate amiloride Add Amiloride (ENaC inhibitor) equilibrate->amiloride forskolin Add Forskolin (CFTR activator) amiloride->forskolin vrt532 Add this compound (CFTR potentiator) forskolin->vrt532 inhibitor Add CFTR Inhibitor (e.g., CFTRinh-172) vrt532->inhibitor data_analysis Data Analysis: Calculate ΔIsc inhibitor->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for Ussing chamber assay.

Experimental Protocols

Ussing Chamber Assay for Measuring CFTR-Mediated Ion Transport

The Ussing chamber is the gold standard for measuring epithelial ion transport. This protocol is designed for polarized epithelial cell monolayers, such as human bronchial epithelial (HBE) cells or Fischer Rat Thyroid (FRT) cells stably expressing mutant CFTR, grown on permeable supports.

Materials:

  • Polarized epithelial cell monolayers (e.g., CFBE41o- cells expressing ΔF508-CFTR) on permeable supports

  • Ussing chamber system

  • Krebs-Bicarbonate Ringer (KBR) solution

  • Amiloride

  • Forskolin

  • This compound

  • CFTRinh-172 (or other specific CFTR inhibitor)

  • DMSO (vehicle control)

Protocol:

  • Cell Culture and Corrector Treatment (if applicable):

    • Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed (typically 7-14 days post-confluence).

    • For experiments involving CFTR correctors, treat the cells with the corrector compound (e.g., 24-48 hours) prior to the Ussing chamber assay to rescue the trafficking of mutant CFTR to the cell surface.

  • Ussing Chamber Setup:

    • Pre-warm the KBR solution to 37°C and continuously gas with 95% O2 / 5% CO2 to maintain a pH of ~7.4.

    • Mount the permeable support with the cell monolayer in the Ussing chamber.

    • Fill both the apical and basolateral chambers with the pre-warmed and gassed KBR solution.

  • Measurement of Short-Circuit Current (Isc):

    • Allow the baseline Isc to stabilize.

    • Add amiloride (typically 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). Wait for the Isc to reach a new stable baseline.

    • Add forskolin (typically 10-20 µM) to the basolateral chamber to activate CFTR channels. Record the increase in Isc.[1]

    • Once the forskolin-stimulated current has stabilized, add this compound (typically 10 µM) to the apical chamber to potentiate the CFTR-mediated current. Record the further increase in Isc.[3]

    • Finally, add a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

Data Analysis:

The change in short-circuit current (ΔIsc) in response to each compound is measured. The CFTR-dependent current is calculated as the difference between the peak current after forskolin and this compound addition and the current after the addition of the CFTR inhibitor. The potentiation effect of this compound is determined by the increase in Isc following its addition to forskolin-stimulated cells.

Data Presentation

The following tables summarize quantitative data from representative experiments investigating the co-administration of forskolin and this compound.

Table 1: Forskolin Dose-Response for CFTR Activation

Cell LineCFTR VariantForskolin Concentration (µM)Isc (µA/cm²) (mean ± SEM)EC50 (µM)
CFBEWT-CFTR0.005 - 10Dose-dependent increase~0.5
CFBEG551D-CFTR0.005 - 10Blunted response>10
FRTΔF508-CFTR0.1 - 10Dose-dependent increaseNot specified

Data synthesized from multiple sources. Absolute Isc values are cell-line dependent.

Table 2: Potentiation of Forskolin-Stimulated CFTR Activity by this compound

Cell LineCFTR VariantForskolin Concentration (µM)This compound Concentration (µM)Fold Increase in Isc (this compound vs. Forskolin alone)
9RTEo-Not Specified2010~1.4
FRTG551D-CFTR2 (submaximal)Not SpecifiedSignificant potentiation observed
CFBE41o-ΔF508-CFTR (temperature-corrected)Not SpecifiedNot SpecifiedSignificant enhancement of forskolin-mediated activation
CFBE41o-ΔF508-CFTR (Corr-4a treated)Not SpecifiedNot SpecifiedSignificant enhancement of forskolin-mediated activation

Data from a study on 9RTEo- cells showed a ~1.4-fold increase in forskolin-activated ICl with the addition of 10 µM this compound.[3] Other studies have shown significant potentiation in FRT and CFBE41o- cells expressing mutant CFTR, though specific fold-increase values were not always provided.

Conclusion

The co-administration of forskolin and this compound is a valuable in vitro method for characterizing the activity of CFTR potentiators. By first establishing a cAMP-activated baseline with forskolin, the specific potentiating effect of this compound on CFTR channel function can be accurately quantified. The Ussing chamber assay remains a robust and physiologically relevant platform for these studies. The protocols and data presented here provide a framework for researchers to design and interpret experiments aimed at the discovery and development of novel CFTR modulators for the treatment of cystic fibrosis.

References

Application Notes and Protocols for Measuring Vrt-532 Efficacy in CFBE41o- Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del-CFTR, results in a misfolded protein that is retained in the endoplasmic reticulum and targeted for degradation, leading to a loss of chloride ion transport at the apical membrane of epithelial cells. Vrt-532 is a CFTR potentiator that has been shown to rescue the gating defect of F508del-CFTR. These application notes provide a comprehensive guide to measuring the efficacy of this compound in the CFBE41o- cell line, a widely used in vitro model for CF research that is homozygous for the F508del mutation.

Data Presentation

The following tables summarize the quantitative efficacy of this compound in correcting F508del-CFTR function in CFBE41o- cells.

Assay Cell Line Condition Metric Result Reference
Ussing ChamberCFBE41o-This compound (Potentiator) + VRT-325 (Corrector)% of Wild-Type CFTR Function>20%[1]
Ussing ChamberCFBE41o-This compoundEC502.7 ± 0.2 µM[1]
Ussing ChamberCFBE41o-This compound + Forskolin (uncorrected cells)Short-Circuit Current (Isc)Significant enhancement[2][3]
Ussing ChamberCFBE41o-This compound + Forskolin (temperature-corrected)Short-Circuit Current (Isc)Significant enhancement[2]
Ussing ChamberCFBE41o-This compound + Forskolin (Corr-4a corrected)Short-Circuit Current (Isc)Significant enhancement

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold-standard method for measuring ion transport across polarized epithelial monolayers.

Materials:

  • CFBE41o- cells

  • Permeable supports (e.g., Transwell®)

  • Cell culture medium

  • Ussing chamber system

  • Ringer's solution

  • This compound

  • Forskolin (or other cAMP agonists)

  • CFTR inhibitors (e.g., CFTRinh-172)

  • Amiloride

Protocol:

  • Cell Culture: Seed CFBE41o- cells on permeable supports and culture until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Compound Treatment (Correction): If assessing this compound in combination with a corrector, treat the cells with the corrector compound (e.g., VRT-325) for 24-48 hours prior to the assay.

  • Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers.

  • Basal Measurement: Add Ringer's solution to both the apical and basolateral chambers and allow the short-circuit current (Isc) to stabilize.

  • ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

  • CFTR Activation: Add a cAMP agonist, such as forskolin, to the basolateral chamber to activate CFTR.

  • This compound Potentiation: Add this compound to the apical chamber and record the change in Isc.

  • CFTR Inhibition: Add a CFTR-specific inhibitor to the apical chamber to confirm that the observed current is CFTR-dependent.

  • Data Analysis: Calculate the change in Isc in response to each compound.

Western Blot Analysis of CFTR Maturation

This biochemical assay assesses the effect of this compound on the maturation of the F508del-CFTR protein.

Materials:

  • CFBE41o- cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary anti-CFTR antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Treat CFBE41o- cells with this compound for the desired time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the intensity of the immature (Band B) and mature (Band C) forms of CFTR. An increase in the Band C to Band B ratio indicates improved maturation.

Iodide Efflux Assay for CFTR Channel Activity

This fluorescence-based assay measures the functional activity of CFTR channels at the cell surface.

Materials:

  • CFBE41o- cells cultured in 96-well plates

  • Iodide-loading buffer

  • Iodide-free buffer

  • This compound

  • cAMP agonist (e.g., forskolin)

  • Fluorescence plate reader

Protocol:

  • Cell Treatment: Treat CFBE41o- cells with this compound for the desired time.

  • Iodide Loading: Wash the cells with iodide-free buffer and then incubate with iodide-loading buffer for 1 hour.

  • Baseline Measurement: Wash the cells with iodide-free buffer and measure the baseline fluorescence.

  • CFTR Stimulation and Measurement: Add iodide-free buffer containing a cAMP agonist and this compound. Immediately begin measuring the fluorescence at regular intervals. The efflux of iodide through active CFTR channels will lead to a decrease in fluorescence quenching, resulting in an increase in the fluorescence signal.

  • Data Analysis: Calculate the rate of iodide efflux, which is proportional to CFTR channel activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

F508del_CFTR_Correction_and_Potentiation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Apical Membrane F508del_synthesis F508del-CFTR Synthesis Misfolded_F508del Misfolded F508del-CFTR F508del_synthesis->Misfolded_F508del ERAD ER-Associated Degradation Misfolded_F508del->ERAD Corrected_F508del Partially Corrected F508del-CFTR Misfolded_F508del->Corrected_F508del Corrector Corrector (e.g., VRT-325) Corrector->Misfolded_F508del Promotes Folding Maturation Further Glycosylation (Band C) Corrected_F508del->Maturation Trafficking Membrane_CFTR F508del-CFTR at Membrane Maturation->Membrane_CFTR Insertion Channel_Gating Channel Gating Membrane_CFTR->Channel_Gating cAMP cAMP cAMP->Membrane_CFTR Activates Vrt532 This compound Vrt532->Membrane_CFTR Potentiates ATP ATP ATP->Channel_Gating Cl_ion Cl- Ion Channel_Gating->Cl_ion Allows Passage Chloride_Efflux Chloride Efflux Cl_ion->Chloride_Efflux

Caption: F508del-CFTR processing and potentiation by this compound.

Ussing_Chamber_Workflow start Start culture Culture CFBE41o- cells on permeable supports start->culture mount Mount monolayer in Ussing Chamber culture->mount stabilize Stabilize and measure baseline Isc mount->stabilize amiloride Add Amiloride (ENaC inhibition) stabilize->amiloride stimulate Add Forskolin (CFTR activation) amiloride->stimulate potentiate Add this compound (CFTR potentiation) stimulate->potentiate inhibit Add CFTRinh-172 (CFTR inhibition) potentiate->inhibit analyze Analyze change in Isc inhibit->analyze end End analyze->end

Caption: Ussing Chamber experimental workflow.

Western_Blot_Workflow start Start treat Treat CFBE41o- cells with this compound start->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary anti-CFTR Ab block->primary_ab secondary_ab Incubate with HRP-conjugated secondary Ab primary_ab->secondary_ab detect Detect chemiluminescence secondary_ab->detect analyze Analyze Band C / Band B ratio detect->analyze end End analyze->end

Caption: Western Blot workflow for CFTR maturation.

Iodide_Efflux_Workflow start Start treat Treat CFBE41o- cells with this compound start->treat load Load cells with Iodide treat->load baseline Measure baseline fluorescence load->baseline stimulate Stimulate with Forskolin + this compound baseline->stimulate measure Measure fluorescence change over time stimulate->measure analyze Calculate rate of iodide efflux measure->analyze end End analyze->end

Caption: Iodide Efflux Assay workflow.

References

Troubleshooting & Optimization

VRT-532 Technical Support Center: Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VRT-532 in cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cellular assays?

This compound is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] Its primary mechanism involves augmenting the cAMP-dependent regulation of the CFTR Cl⁻ channel, which increases the channel's open probability and enhances chloride transport.[1] It has been shown to be a robust potentiator of both wild-type and F508del mutant CFTR.[1]

Q2: Are there any known off-target effects of this compound?

Publicly available, comprehensive off-target screening data for this compound, particularly against a broad panel of kinases, is limited. However, one study investigating its effect on ciliary beat frequency (CBF) in primary human sinonasal epithelium (HSNE) cultures found that this compound caused only a mild stimulation of CBF that was not significantly different from the control.[1] This suggests minimal direct effects on the ciliary beat apparatus.[1]

Q3: Can this compound be used in combination with other CFTR modulators?

Yes, studies have shown that this compound can have synergistic or additive effects when used with CFTR correctors. For instance, its combination with the corrector VRT-325 on cells expressing F508del-CFTR resulted in a significant increase in transepithelial chloride secretion.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotypes Observed

Question: We are observing unexpected changes in cell morphology, proliferation, or viability in our cellular assays upon treatment with this compound. What could be the cause?

Answer: While specific off-target effects of this compound are not extensively documented, unexpected cellular phenotypes could arise from several factors:

  • Non-specific cytotoxicity: At high concentrations, small molecules can induce cytotoxicity. It is crucial to determine the optimal, non-toxic concentration range for your specific cell type.

  • Activation of unknown signaling pathways: this compound may interact with other cellular targets, such as kinases or other ion channels, leading to the observed phenotypes.

  • Solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing the observed effects. Include a vehicle-only control in your experiments.

Experimental Workflow for Troubleshooting Unexpected Phenotypes

G A Unexpected Phenotype Observed B Perform Dose-Response Curve for Cytotoxicity (e.g., MTT, LDH assay) A->B D Run Vehicle-Only Control A->D C Determine Non-Toxic Concentration Range B->C Identify optimal concentration H Phenotype is Dose-Dependent B->H E Compare Phenotype to Vehicle Control D->E I Phenotype is Independent of this compound E->I Phenotype absent J Phenotype Persists E->J Phenotype present F Hypothesize Off-Target Interaction G Investigate Potential Off-Target Pathways (e.g., Kinase Activity Assays, Ion Channel Profiling) F->G J->F

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Issue 2: Inconsistent CFTR Potentiation Activity

Question: We are observing variable or lower-than-expected potentiation of CFTR function with this compound in our assays. What are the potential reasons?

Answer: Several factors can influence the apparent activity of this compound:

  • Cellular Model: The expression level and trafficking of the CFTR mutant in your cell line are critical. For trafficking-deficient mutants like F508del, a corrector may be necessary to ensure sufficient CFTR protein is present at the cell surface for this compound to act upon.

  • Assay Conditions: The concentration of cAMP-agonists (e.g., forskolin) used to activate CFTR can impact the observed potentiation by this compound.

  • Compound Stability: Ensure the stability of your this compound stock solution and its solubility in the assay medium.

Signaling Pathway for this compound On-Target Activity

G cluster_0 Upstream Activation cluster_1 CFTR Potentiation A cAMP Agonist (e.g., Forskolin) B Adenylate Cyclase A->B D cAMP B->D converts C ATP C->D E PKA D->E activates F CFTR Channel E->F phosphorylates G Increased Open Probability F->G H Chloride Efflux G->H I This compound I->F potentiates

Caption: this compound enhances cAMP-dependent CFTR channel gating.

Quantitative Data Summary

Due to the limited public availability of broad off-target screening data for this compound, the following table provides a template for how such data would be presented. Researchers are encouraged to perform their own selectivity profiling.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
On-Target
CFTR (functional potentiation EC50)[Insert Known Value]N/A
Potential Off-Targets
Kinase A>10,000<10%
Kinase B5,00025%
Kinase C1,50060%
... (additional kinases)......

Experimental Protocols

Protocol 1: Cellular Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Ussing Chamber Assay for CFTR Function
  • Cell Culture: Grow a polarized monolayer of epithelial cells (e.g., Fischer Rat Thyroid cells expressing human CFTR or primary human bronchial epithelial cells) on permeable supports.

  • Chamber Setup: Mount the permeable support in an Ussing chamber system, separating the apical and basolateral chambers.

  • Equilibration: Equilibrate the cells in Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the Isc.

  • Pharmacological Additions:

    • Add a sodium channel blocker (e.g., amiloride) to the apical side to inhibit Na⁺ absorption.

    • Add a cAMP agonist (e.g., forskolin) to the basolateral side to activate CFTR.

    • Add this compound to the apical side to potentiate CFTR-mediated Cl⁻ secretion.

    • Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

  • Data Analysis: Record the change in Isc in response to each compound addition. The increase in Isc after this compound addition represents its potentiation activity.

References

VRT-532 Cytotoxicity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of VRT-532 in various research models. This guide offers troubleshooting advice for common experimental hurdles and detailed protocols for standard cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses potential issues that may arise during the cytotoxicity assessment of this compound.

Q1: I am observing high variability between replicate wells in my cytotoxicity assay. What could be the cause?

A1: High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently pipette the cell suspension up and down between dispensing into wells to prevent cell settling. Consider avoiding the outer wells of the plate, which are prone to evaporation, or fill them with sterile PBS or media.[1]

  • Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, or reagents are a common source of variability. Calibrate your pipettes regularly and consider using a multi-channel pipette for adding reagents to minimize well-to-well differences.[1]

  • Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations in culture media. Visually inspect the wells after adding the compound. If precipitation is observed, consider adjusting the solvent or lowering the concentration range. A "compound only" control (this compound in media without cells) can help identify absorbance interference from the compound itself.[1]

Q2: My untreated control cells show low viability in the MTT assay. Why is this happening?

A2: Low viability in control wells can indicate underlying issues with your cell culture or the assay itself:

  • Suboptimal Cell Health: Ensure that the cells are in the exponential growth phase and are not overgrown or stressed before seeding.

  • Incorrect Cell Seeding Density: The number of cells seeded should be within the linear range of the assay for your specific cell line. A cell titration experiment is recommended to determine the optimal seeding density that yields an absorbance value between 0.75 and 1.25.[2]

  • Contamination: Bacterial, yeast, or mycoplasma contamination can affect cell health and interfere with the assay. Regularly check your cell cultures for any signs of contamination.

Q3: Can this compound directly interfere with the cytotoxicity assay chemistry?

A3: It is possible for test compounds to interfere with assay reagents. For example, a colored compound can alter absorbance readings in an MTT assay, or a compound could inhibit the lactate dehydrogenase (LDH) enzyme in an LDH assay. To check for this, include the following controls:

  • Compound Control: A well containing only the culture medium and this compound at the highest concentration used in the experiment to measure its intrinsic absorbance.

  • Enzyme Inhibition Control (for LDH assay): Lyse untreated cells to release LDH and then add this compound to the lysate before performing the assay. A decrease in signal compared to the lysate without the compound would suggest enzyme inhibition.

Q4: My results from the LDH assay show low cytotoxicity, but microscopy indicates significant cell death. What explains this discrepancy?

A4: This can occur due to a few reasons:

  • Timing of the Assay: LDH is released upon loss of membrane integrity, which often occurs in later stages of apoptosis or necrosis. If this compound induces a slower cell death process, you may need to perform the assay at a later time point.

  • Mechanism of Cell Death: If the compound induces apoptosis without significant membrane rupture at the time of the assay, LDH release may be minimal. Consider using an assay that measures earlier apoptotic events, such as a caspase activity assay.

Quantitative Data Summary

Currently, there is no publicly available data specifically detailing the cytotoxicity (e.g., IC50 values) of this compound from standardized cytotoxicity assays. This compound is primarily characterized by its EC50 value for the potentiation of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. Researchers are encouraged to determine the cytotoxic profile of this compound in their specific cell models of interest.

The table below is provided as a template for summarizing experimentally determined cytotoxicity data for this compound.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Notes
e.g., HEK293e.g., MTTe.g., 48Enter your datae.g., Solvent control: 0.1% DMSO
e.g., Caco-2e.g., LDHe.g., 24Enter your data
Enter your cell lineEnter your assayEnter your timeEnter your data

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below. These are general protocols and may require optimization for your specific cell type and experimental conditions.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations and appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Visualizations

This compound Mechanism of Action: CFTR Potentiation

This compound is known as a CFTR potentiator. It acts on the CFTR protein, a chloride ion channel, to increase its opening probability, thereby enhancing the transport of chloride ions across the cell membrane. This mechanism is particularly relevant for certain mutations in the CFTR gene that lead to gating defects.

VRT532_Mechanism This compound Mechanism of Action on CFTR cluster_cell Apical Membrane of Epithelial Cell CFTR_Channel CFTR Channel (Gating Defect) Increased_Po Increased Channel Open Probability (Po) CFTR_Channel->Increased_Po Results in VRT532 This compound VRT532->CFTR_Channel Binds to and modulates Enhanced_Cl_Transport Enhanced Chloride Ion Transport Increased_Po->Enhanced_Cl_Transport Leads to

Caption: this compound acts as a CFTR potentiator, increasing channel open probability.

Experimental Workflow for this compound Cytotoxicity Assessment

The following diagram outlines a typical workflow for evaluating the cytotoxic potential of this compound.

Cytotoxicity_Workflow General Workflow for this compound Cytotoxicity Assessment Start Start: Select Cell Line Cell_Culture Cell Culture and Seeding in 96-well plates Start->Cell_Culture Compound_Prep Prepare this compound Serial Dilutions and Controls Cell_Culture->Compound_Prep Treatment Treat Cells with this compound Compound_Prep->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72h) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Acquisition Measure Absorbance/ Fluorescence Assay->Data_Acquisition Data_Analysis Data Analysis: Calculate % Viability/Cytotoxicity Determine IC50 Data_Acquisition->Data_Analysis End End: Report Results Data_Analysis->End

References

improving Vrt-532 signal-to-noise ratio in functional assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vrt-532. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal-to-noise ratio in functional assays involving the CFTR potentiator, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule CFTR potentiator identified through high-throughput screening.[1][2] Its primary mechanism of action is to enhance the channel open probability of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] It achieves this by boosting the CFTR ATPase activity, which accelerates the rate of channel opening and slows the rate of channel closure, leading to increased chloride ion conductance.[1]

Q2: Which CFTR mutations is this compound effective on?

A2: this compound is primarily a potentiator of the G551D-CFTR gating mutation.[1] Additionally, it has been shown to have a dual function as a weak corrector for the common ΔF508-CFTR mutation, helping to rescue its trafficking to the cell surface, though with a lower affinity compared to its effect on G551D.

Q3: Can this compound be used in combination with other CFTR modulators?

A3: Yes, this compound has demonstrated a synergistic effect when used with CFTR correctors, such as VRT-325. This combination can lead to a greater rescue of CFTR function than either compound alone.

Q4: What are the typical concentrations of this compound used in functional assays?

A4: The effective concentration of this compound can vary depending on the cell type and assay format. However, an EC50 of approximately 3 μM has been reported for its effect on CFTR ATPase activity. In cystic fibrosis bronchial epithelial (CFBE) cells, the EC50 for augmenting CFTR-mediated transepithelial Cl- secretion is approximately 2.7 ± 0.2 μM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: What functional assays are commonly used to assess this compound activity?

A5: The activity of this compound is typically measured using assays that assess CFTR-mediated ion transport. These include:

  • Ussing chamber assays: To measure transepithelial chloride secretion in polarized epithelial cell monolayers.

  • Membrane potential-sensitive fluorescent assays: Using dyes like FLIPR membrane potential (FMP) to detect changes in cell membrane potential upon CFTR activation.

  • Iodide efflux assays: To measure the rate of iodide efflux from cells expressing CFTR, which is proportional to CFTR channel activity.

  • Patch-clamp electrophysiology: To directly measure the gating properties and conductance of single CFTR channels.

Troubleshooting Guide: Improving this compound Signal-to-Noise Ratio

A robust signal-to-noise ratio is critical for obtaining reliable and reproducible data in this compound functional assays. Below are common issues and recommended solutions.

Issue 1: High Background Signal

High background can obscure the specific this compound-mediated signal, leading to a poor signal-to-noise ratio.

Possible CauseRecommended Solution
Cellular Autofluorescence Use phenol red-free media. For fluorescence-based assays, use black-walled, clear-bottom microplates to minimize background and crosstalk.
Non-specific Binding of Reagents Increase the number and duration of wash steps. Optimize the concentration of any fluorescent dyes or antibodies used.
High Cell Seeding Density Titrate the cell seeding density to find the optimal number that provides a good signal without excessive background. Over-confluent cells can lead to altered cellular physiology and increased non-specific signal.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and assay readouts.
Compound Precipitation This compound, like many small molecules, can precipitate at high concentrations. Visually inspect your compound solutions and final assay wells for any signs of precipitation. If observed, lower the this compound concentration or try a different solvent.
Issue 2: Weak or No Signal

A weak signal can be difficult to distinguish from the background, resulting in a low signal-to-noise ratio.

Possible CauseRecommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions.
Insufficient Incubation Time Optimize the incubation time for both this compound treatment and the final detection step. Time-course experiments can help determine the optimal duration for maximal signal generation.
Low CFTR Expression or Function Ensure that the cell line used expresses the target CFTR mutant at sufficient levels. For ΔF508-CFTR, consider co-treatment with a corrector molecule (e.g., VRT-325) to increase the amount of CFTR at the cell surface.
Inappropriate Assay Conditions Maintain optimal cell culture conditions (37°C, 5% CO2, humidity). Ensure the pH and composition of all buffers and media are appropriate for the assay and do not inhibit CFTR function.
Incompatible Assay Components High concentrations of serum in the culture medium can sometimes interfere with compound activity or quench fluorescence. Consider reducing the serum concentration or using serum-free media during the assay.

Quantitative Data Summary

ParameterCell LineValueReference
EC50 (ATPase Activity) Not specified~ 3 µM
EC50 (Transepithelial Cl- Secretion) CFBE cells2.7 ± 0.2 µM

Experimental Protocols

Key Experiment: Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This protocol is a generalized procedure and should be optimized for your specific cell line and equipment.

  • Cell Culture: Culture CFTR-expressing epithelial cells (e.g., CFBE41o- expressing ΔF508-CFTR) on permeable supports (e.g., Snapwell™ inserts) until a polarized monolayer with high transepithelial resistance (TER > 400 Ω·cm²) is formed.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate Krebs-bicarbonate Ringer solution, maintain at 37°C, and continuously bubble with 95% O2/5% CO2.

  • Short-Circuit Current (Isc) Measurement: Clamp the voltage across the monolayer to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport.

  • Baseline Measurement: After the Isc stabilizes, record the baseline current.

  • CFTR Inhibition (Optional): To isolate CFTR-mediated current, you can add a CFTR inhibitor (e.g., CFTRinh-172) at the end of the experiment to confirm the signal is CFTR-specific.

  • CFTR Activation:

    • Add a cAMP agonist (e.g., 10 µM forskolin) to the apical side to activate CFTR.

    • Observe the increase in Isc.

  • This compound Potentiation:

    • Once the forskolin-stimulated current has peaked or stabilized, add this compound to the apical chamber in a cumulative, dose-dependent manner.

    • Record the further increase in Isc after each addition.

  • Data Analysis: Calculate the change in Isc (ΔIsc) in response to this compound. Plot the ΔIsc against the this compound concentration to determine the EC50.

Visualizations

Vrt_532_Signaling_Pathway cluster_cell Epithelial Cell cluster_membrane Apical Membrane CFTR CFTR Channel (e.g., G551D mutant) Cl_out CFTR->Cl_out efflux ATP ATP ATP->CFTR binds & hydrolyzes (gating) cAMP cAMP cAMP->CFTR activates Forskolin Forskolin (Experimental Activator) Forskolin->cAMP stimulates production Vrt532 This compound Vrt532->CFTR potentiates (increases open probability) Cl_in Cl_in->CFTR

Caption: this compound signaling pathway in a CFTR-expressing epithelial cell.

Experimental_Workflow start Start cell_prep Prepare CFTR-expressing cells (e.g., plate in 96-well plate) start->cell_prep corrector_incubation Optional: Incubate with corrector (e.g., VRT-325 for ΔF508) cell_prep->corrector_incubation assay_buffer Wash and add assay buffer cell_prep->assay_buffer (if no corrector) corrector_incubation->assay_buffer activator Add CFTR activator (e.g., Forskolin) assay_buffer->activator potentiator Add this compound (or vehicle control) activator->potentiator readout Measure signal (e.g., fluorescence, Isc) potentiator->readout analysis Analyze data (Calculate Signal-to-Noise) readout->analysis end End analysis->end

Caption: General experimental workflow for a this compound functional assay.

References

Validation & Comparative

A Head-to-Head Comparison of VRT-532 and Ivacaftor in Potentiating G551D-CFTR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical investigational compound VRT-532 and the FDA-approved drug ivacaftor (Kalydeco®) in their ability to potentiate the G551D-mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. The G551D mutation, a Class III gating mutation, results in a CFTR protein that is present at the cell surface but has a severely reduced probability of opening. Potentiators are small molecules that increase the channel open probability (Po) of the CFTR protein, thereby restoring chloride ion flow. This comparison is based on available preclinical experimental data.

Mechanism of Action

Both this compound and ivacaftor are classified as CFTR potentiators, directly targeting the dysfunctional G551D-CFTR protein to increase its channel activity.

Ivacaftor (VX-770) acts by binding to the G551D-CFTR protein and increasing the probability that the channel will be in an open state, allowing for increased chloride transport across the cell membrane.[1][2] This potentiation is achieved by inducing a non-conventional mode of gating.[1]

This compound , an earlier investigational compound, also directly interacts with the G551D-CFTR protein. Biochemical studies have shown that this compound enhances the affinity of the mutant protein for ATP, thereby rescuing its defective ATP binding and hydrolysis, which are crucial for channel gating.

Quantitative Performance Comparison

The following tables summarize the available quantitative data from in vitro studies comparing the efficacy of this compound and ivacaftor in potentiating G551D-CFTR function.

Parameter This compound Ivacaftor (VX-770) Cell/System Type Citation
Change in Short-Circuit Current (ΔISC) 8.1 µA/cm²0.74 µA/cm² (alone)27 µA/cm² (forskolin-stimulated)Human Sinonasal Epithelium (HSNE)G551D-FRT cellsG551D/F508del HBE cells[3][4]
Restoration of G551D-CFTR Activity (% of Wild-Type) Approaching 30-50%Approaching 30-50%~48% (forskolin-stimulated in HBE cells)Proteoliposomal Flux AssayG551D/F508del HBE cells
Enhancement of G551D-CFTR ATPase Activity (% of Wild-Type) ~4%~4%Purified G551D-CFTR

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Ussing Chamber Assay for Transepithelial Ion Transport

This assay measures the net ion transport across an epithelial monolayer by measuring the short-circuit current (ISC).

Cell Culture:

  • Fischer Rat Thyroid (FRT) cells stably expressing human G551D-CFTR were cultured on permeable Snapwell™ inserts.

  • Human Bronchial Epithelial (HBE) cells from patients with the G551D/F508del genotype were cultured at an air-liquid interface on permeable supports to form differentiated, polarized monolayers.

Experimental Procedure:

  • Epithelial monolayers were mounted in an Ussing chamber, and both the apical and basolateral sides were bathed in physiological saline solution, maintained at 37°C, and gassed with 95% O2/5% CO2.

  • The transepithelial voltage was clamped to 0 mV, and the resulting short-circuit current (ISC) was continuously recorded.

  • To isolate CFTR-mediated chloride current, a basolateral-to-apical chloride gradient was established.

  • Amiloride (30 µM) was added to the apical side to block the epithelial sodium channel (ENaC).

  • Forskolin (10 µM) was added to the apical side to raise intracellular cAMP levels and activate CFTR.

  • The test compound (this compound or ivacaftor) was then added to the apical chamber to assess its potentiation of the CFTR-mediated ISC.

  • Finally, a CFTR inhibitor (e.g., CFTRinh-172) was added to confirm that the measured current was CFTR-dependent.

  • The change in ISC (ΔISC) following the addition of the potentiator was calculated as the measure of CFTR potentiation.

Patch-Clamp Electrophysiology for Single-Channel Gating

This technique allows for the direct measurement of the opening and closing of individual CFTR ion channels in the cell membrane.

Cell Preparation:

  • Chinese Hamster Ovary (CHO) cells or other suitable mammalian cells were transiently transfected with a plasmid encoding human G551D-CFTR.

Experimental Procedure:

  • An excised inside-out membrane patch containing at least one active CFTR channel was established using a glass micropipette.

  • The intracellular face of the membrane was bathed in a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.

  • The membrane potential was clamped at a constant voltage (e.g., -50 mV).

  • Single-channel currents were recorded before and after the addition of the test compound (this compound or ivacaftor) to the intracellular solution.

  • The channel open probability (Po), which is the fraction of time the channel is in the open state, was calculated from the current recordings. An increase in Po indicates potentiation of the channel.

Proteoliposomal Flux Assay

This in vitro assay measures the function of purified CFTR protein reconstituted into artificial lipid vesicles (proteoliposomes).

Procedure:

  • Full-length G551D-CFTR protein was purified and reconstituted into proteoliposomes containing a fluorescent indicator sensitive to a specific ion (e.g., a halide-sensitive fluorophore).

  • These proteoliposomes were then subjected to a rapid change in the extra-vesicular ion concentration, creating a gradient.

  • The influx of ions into the proteoliposomes through the CFTR channels was measured as a change in fluorescence over time.

  • The assay was performed in the presence and absence of this compound and ivacaftor to determine their effect on the ion flux rate, which is indicative of CFTR channel activity.

Visualizations

CFTR_Potentiation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular G551D_CFTR G551D-CFTR (Closed State) G551D_CFTR_Open G551D-CFTR (Open State) G551D_CFTR->G551D_CFTR_Open Cl_in Cl- G551D_CFTR_Open->Cl_in Chloride Influx Cl_out Cl- Potentiator This compound or Ivacaftor Potentiator->G551D_CFTR Binds to CFTR ATP ATP ATP->G551D_CFTR Binds to NBD

Caption: Signaling pathway of G551D-CFTR potentiation.

Experimental_Workflow cluster_assay In Vitro Assay cluster_treatment Treatment start Start: G551D-CFTR Expressing Cells assay_prep Prepare Cells for Assay (e.g., Mount in Ussing Chamber or Patch Clamp Setup) start->assay_prep control Vehicle Control assay_prep->control vrt532 This compound assay_prep->vrt532 ivacaftor Ivacaftor assay_prep->ivacaftor measurement Measure CFTR Activity (e.g., Short-Circuit Current or Channel Open Probability) control->measurement vrt532->measurement ivacaftor->measurement analysis Data Analysis and Comparison measurement->analysis end Conclusion analysis->end

Caption: Experimental workflow for in vitro comparison.

References

Vrt-532 vs. UCCF-152: A Comparative Analysis of CFTR Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two distinct potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), Vrt-532 and UCCF-152, reveals differences in their efficacy and mechanisms of action. This guide provides a comparative analysis of their performance based on experimental data, outlines the methodologies used in key experiments, and visualizes their signaling pathways and experimental workflows.

This analysis is intended for researchers, scientists, and drug development professionals engaged in the study of Cystic Fibrosis (CF) and the development of novel CFTR modulators. The data presented is compiled from published in vitro studies on primary human sinonasal epithelium (HSNE) cultures.

Data Presentation: Performance Comparison

The following table summarizes the quantitative data from a comparative study evaluating the effects of this compound and UCCF-152 on CFTR-mediated chloride conductance (ΔIsc) and ciliary beat frequency (CBF) in wild-type HSNE cultures.

CompoundConcentrationMean ΔIsc (μA/cm²)[1]Mean Fold Change in CBF (over baseline)[1]
This compound Not Specified8.1 (±1.0)1.38 (±0.08)
UCCF-152 Not Specified3.4 (±1.4)1.56 (±0.06)
Genistein (Control) Not Specified23.1 (±1.8)1.63 (±0.06)
Vehicle Control (DMSO) Not Specified0.7 (±0.2)1.27 (±0.02)

Data is presented as mean (± standard deviation).

Key Findings from Experimental Data

This compound demonstrates a greater capacity to stimulate CFTR-dependent anion transport compared to UCCF-152, as indicated by the higher change in short-circuit current (ΔIsc).[1] Conversely, UCCF-152 shows a more significant impact on augmenting ciliary beat frequency (CBF), a critical component of mucociliary clearance.[1] The differential effects on chloride secretion and ciliary beat suggest distinct mechanisms of action for these two CFTR potentiators.[1]

Experimental Protocols

The data presented in this guide is based on two primary experimental procedures: Short-Circuit Current (Isc) measurements using an Ussing chamber and Ciliary Beat Frequency (CBF) analysis via high-speed digital imaging.

Short-Circuit Current (Isc) Measurement

This electrophysiological technique is employed to measure ion transport across an epithelial cell monolayer.

  • Cell Culture: Primary human sinonasal epithelial (HSNE) cells are cultured on permeable supports until a confluent and differentiated monolayer is formed.

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Both chambers are filled with a physiological Ringer's solution and maintained at a constant temperature, continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration: The system is allowed to equilibrate for a period of 15-30 minutes, during which the baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER) are measured.

  • Pharmacological Manipulation:

    • Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC), thereby isolating the chloride current.

    • The CFTR modulator of interest (this compound or UCCF-152) is then added to the apical chamber.

    • Forskolin, a direct activator of adenylyl cyclase, can be used to stimulate cAMP production and subsequently activate CFTR, allowing for the measurement of potentiator activity.

  • Data Acquisition: The change in short-circuit current (ΔIsc) is recorded, representing the net ion transport across the epithelium stimulated by the compound.

Ciliary Beat Frequency (CBF) Measurement

This method is used to quantify the rate of ciliary beating on the surface of epithelial cells.

  • Sample Preparation: HSNE cultures are placed in a temperature-controlled chamber on a microscope stage.

  • High-Speed Video Microscopy: An area of the epithelium with beating cilia is observed using a high-magnification objective lens with differential interference contrast microscopy.

  • Image Capture: A high-speed digital camera captures video of the ciliary movement at a high frame rate (e.g., 100-250 frames per second).

  • Data Analysis: The recorded video is analyzed using specialized software, such as the Sisson-Ammons Video Analysis (SAVA) system. This software calculates the ciliary beat frequency by analyzing the changes in light intensity at specific points or across the entire field of view over time.

  • Quantification: The mean CBF is calculated from multiple regions of the sample to ensure a representative measurement.

Mechanisms of Action and Signaling Pathways

This compound and UCCF-152, while both classified as CFTR potentiators, exert their effects through different molecular mechanisms.

This compound is a CFTR potentiator that directly interacts with the CFTR protein. Its mechanism involves augmenting the cAMP-dependent regulation of the chloride channel, which enhances the channel's open probability.

Vrt532_Pathway cluster_cell Epithelial Cell Vrt532 This compound CFTR CFTR Channel Vrt532->CFTR Direct Potentiation cAMP_agonist cAMP Agonist (e.g., Forskolin) AC Adenylyl Cyclase cAMP_agonist->AC cAMP cAMP AC->cAMP + ATP ATP cAMP->CFTR + Cl_out Cl- CFTR->Cl_out Cl_in Cl- Cl_in->CFTR Increased Conductance

Caption: this compound signaling pathway.

UCCF-152 activates CFTR through an indirect mechanism by inducing the Protein Kinase A (PKA)-dependent phosphorylation of the regulatory (R) domain of the CFTR protein. This phosphorylation event is a key step in the activation of the CFTR channel.

UCCF152_Pathway cluster_cell Epithelial Cell UCCF152 UCCF-152 PKA Protein Kinase A (PKA) UCCF152->PKA + R_domain CFTR R-Domain PKA->R_domain Phosphorylation CFTR CFTR Channel R_domain->CFTR Activation Cl_out Cl- CFTR->Cl_out Cl_in Cl- Cl_in->CFTR Increased Conductance

Caption: UCCF-152 signaling pathway.

Experimental Workflow Overview

The general workflow for comparing CFTR modulators like this compound and UCCF-152 involves a series of steps from cell culture to data analysis.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow start Primary HSNE Cell Culture treatment Treatment with This compound or UCCF-152 start->treatment isc_measurement Isc Measurement (Ussing Chamber) treatment->isc_measurement cbf_measurement CBF Measurement (High-Speed Microscopy) treatment->cbf_measurement data_analysis Data Analysis and Statistical Comparison isc_measurement->data_analysis cbf_measurement->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

Caption: General experimental workflow.

References

A Comparative Guide to CFTR Corrector Synergies: VRT-532 & VRT-325 vs. Modern Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of the early-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulators, Vrt-532 and VRT-325, with modern corrector alternatives. The information presented herein is supported by experimental data from in vitro studies on human bronchial epithelial (HBE) cells expressing the F508del-CFTR mutation, the most common cause of cystic fibrosis.

Executive Summary

The combination of the corrector VRT-325 and the potentiator this compound demonstrated a synergistic effect in rescuing the function of the F508del-CFTR protein. VRT-325 aids in the proper folding and trafficking of the mutated protein to the cell surface, while this compound enhances the channel's opening probability. In vitro studies on primary human bronchial epithelial cells from cystic fibrosis patients (CF-HBE) have shown that this combination can restore CFTR-dependent chloride secretion to over 20% of that observed in non-CF HBE cells[1].

While this was a significant step in the development of CFTR modulators, newer generation correctors, particularly the triple-combination therapy elexacaftor-tezacaftor-ivacaftor, have shown markedly superior efficacy. This modern therapy can restore F508del-CFTR chloride channel function to approximately 62% of wild-type CFTR in homozygous nasal epithelia, a level of correction associated with substantial clinical benefit[2].

This guide will delve into the quantitative data, experimental methodologies, and mechanistic pathways of these therapies to provide a clear comparison for research and drug development purposes.

Data Presentation: Quantitative Comparison of Corrector Efficacy

The following tables summarize the in vitro efficacy of this compound and VRT-325 in comparison to the modern triple-combination therapy.

Table 1: Functional Rescue of F508del-CFTR in Primary Human Bronchial Epithelial (HBE) Cells

TreatmentAssayEndpointEfficacy (% of non-CF HBE)Reference
VRT-325 (Corrector)Ussing ChamberForskolin-stimulated Chloride Secretion>10%[1]
VRT-325 + this compound (Potentiator)Ussing ChamberForskolin- and this compound-stimulated Chloride Secretion>20%[1]
Elexacaftor + Tezacaftor + IvacaftorUssing ChamberForskolin- and Ivacaftor-stimulated Chloride Secretion~62%[2]

Table 2: Biochemical Rescue of F508del-CFTR

TreatmentAssayEndpointObservationReference
VRT-325Pulse-Chase ExperimentMaturation efficiency of F508del-CFTRIncreased conversion of core-glycosylated (Band B) to mature (Band C) form
Elexacaftor + TezacaftorWestern BlotMature F508del-CFTR expressionSynergistically restores F508del-CFTR processing

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the distinct mechanisms of action of VRT-325/Vrt-532 and the triple-combination therapy on the F508del-CFTR protein.

cluster_0 F508del-CFTR Protein Lifecycle cluster_1 Therapeutic Intervention: VRT-325 & this compound cluster_2 Therapeutic Intervention: Elexacaftor/Tezacaftor/Ivacaftor ER Endoplasmic Reticulum (ER) (Misfolded F508del-CFTR) Golgi Golgi Apparatus ER->Golgi Incorrect Trafficking Degradation Proteasomal Degradation ER->Degradation Premature Degradation Membrane Cell Membrane (Dysfunctional Channel) Golgi->Membrane VRT325 VRT-325 (Corrector) VRT325->ER Aids in folding, promotes trafficking VRT532 This compound (Potentiator) VRT532->Membrane Increases channel open probability Elexa Elexacaftor (Corrector) Elexa->ER Synergistic correction of folding and trafficking Teza Tezacaftor (Corrector) Teza->ER Iva Ivacaftor (Potentiator) Iva->Membrane Significantly increases channel gating

Mechanism of Action of CFTR Modulators
Experimental Workflows

The following diagrams illustrate the typical experimental workflows for assessing the biochemical and functional rescue of F508del-CFTR.

Western Blot for CFTR Maturation

start HBE cells expressing F508del-CFTR treatment Incubate with Corrector(s) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Probing with anti-CFTR Antibody transfer->probing detection Detection of Immature (Band B) and Mature (Band C) CFTR probing->detection analysis Densitometry Analysis (Band C / Band B ratio) detection->analysis

Workflow for Western Blot Analysis

Ussing Chamber Assay for CFTR Function

start Polarized HBE cells on permeable supports mount Mount cells in Ussing Chamber start->mount equilibrate Equilibration and Amiloride addition mount->equilibrate stimulate Stimulation with Forskolin equilibrate->stimulate potentiate Addition of Potentiator stimulate->potentiate inhibit Inhibition with CFTRinh-172 potentiate->inhibit measure Measure Short-Circuit Current (Isc) inhibit->measure

Workflow for Ussing Chamber Assay

Experimental Protocols

Western Blot Analysis of CFTR Maturation
  • Cell Culture and Treatment: Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until fully differentiated. Cells are then incubated with the respective corrector compounds (e.g., VRT-325, elexacaftor/tezacaftor) or vehicle control for 24-48 hours at 37°C.

  • Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the intensity of the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR. The ratio of Band C to Band B is calculated to determine the maturation efficiency.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
  • Cell Culture: HBE cells are grown on permeable supports to form polarized monolayers with high transepithelial electrical resistance.

  • Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Krebs-bicarbonate Ringer solution and maintained at 37°C and gassed with 95% O2/5% CO2.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.

  • Pharmacological Modulation:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin is added to both sides to raise intracellular cAMP levels and activate CFTR.

    • A potentiator (e.g., this compound or ivacaftor) is added to the apical side to enhance CFTR channel gating.

    • Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to each pharmacological agent is calculated to quantify CFTR-mediated chloride secretion.

Conclusion

The synergistic combination of VRT-325 and this compound represented a foundational discovery in the field of CFTR modulation, demonstrating that a dual-mechanism approach could partially rescue the function of F508del-CFTR. However, the advent of next-generation correctors, culminating in the triple-combination therapy of elexacaftor, tezacaftor, and ivacaftor, has established a new benchmark for efficacy. The data clearly indicate a substantially greater restoration of CFTR function with modern therapies, offering a more profound therapeutic benefit. This guide provides a comparative framework to understand the evolution and relative performance of these CFTR modulators, which is critical for ongoing research and the development of even more effective treatments for cystic fibrosis.

References

A Head-to-Head Comparison of Vrt-532 with Other CFTR Potentiators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cystic fibrosis (CF) treatment has been revolutionized by the advent of CFTR modulators, particularly potentiators that enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein at the cell surface. This guide provides a detailed, data-driven comparison of the investigational CFTR potentiator Vrt-532 with other notable potentiators, including the approved drug Ivacaftor (VX-770) and the clinical-stage compound GLPG1837.

Data Presentation: Quantitative Comparison of CFTR Potentiators

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of this compound, Ivacaftor, and GLPG1837. It is important to note that direct head-to-head clinical trial data for this compound against Ivacaftor and GLPG1837 is limited, and some comparisons are based on data from separate studies.

Table 1: In Vitro Efficacy of CFTR Potentiators

CompoundTarget CFTR MutantAssay TypeEC50Fold Increase in CFTR ActivityReference
This compound G551D-CFTRUssing ChamberNot ReportedSignificantly enhanced forskolin-mediated activation[1]
F508del-CFTR (rescued)Ussing ChamberNot ReportedSignificantly enhanced forskolin-mediated activation[1]
Ivacaftor (VX-770) G551D-CFTRPatch Clamp~100 nM~10-fold increase in macroscopic current[2]
Wild-Type CFTRPatch ClampApparent affinity of ~600 pM>100-fold higher potency than initially reported[3]
GLPG1837 G551D-CFTRYFP Halide Assay339 nM27.5-fold increase in macroscopic current[2]
F508del-CFTRYFP Halide Assay3 nMNot Reported

Table 2: Clinical Efficacy of CFTR Potentiators (Data for this compound is not available from clinical trials)

CompoundTarget Population (CFTR Mutation)Key EndpointMean ImprovementReference
Ivacaftor (VX-770) G551DChange in Sweat Chloride-48.8 mmol/L
G551DAbsolute change in ppFEV1+10.6%
GLPG1837 G551DChange in Sweat Chloride-29.0 mmol/L (from baseline of 97.7 mmol/L)
G551DReversal of lung function decline after Ivacaftor washoutReturned to pre-washout levels

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. The following are summaries of key experimental protocols used to evaluate CFTR potentiator efficacy.

Ussing Chamber Assay for Ion Transport

This electrophysiological technique directly measures ion transport across an epithelial monolayer, providing a quantitative assessment of CFTR function.

  • Cell Culture: Primary human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) expressing the CFTR mutation of interest are cultured on permeable supports until a polarized monolayer is formed.

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers. Both chambers are filled with a physiological buffer solution and maintained at 37°C.

  • Measurement of Short-Circuit Current (Isc): The potential difference across the monolayer is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

    • Baseline Measurement: A stable baseline Isc is established.

    • ENaC Inhibition: Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport.

    • CFTR Activation: Forskolin is added to the basolateral chamber to raise intracellular cAMP levels and activate CFTR.

    • Potentiator Addition: The CFTR potentiator being tested is added to the apical chamber to assess its effect on CFTR-mediated chloride current.

    • CFTR Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to the potentiator is calculated as a measure of its efficacy.

YFP-Based Halide Efflux Assay

This is a cell-based fluorescence assay used for high-throughput screening and characterization of CFTR modulators.

  • Cell Line Preparation: HEK293 or other suitable cells are co-transfected with plasmids expressing the CFTR mutant of interest and a halide-sensitive Yellow Fluorescent Protein (YFP) variant.

  • Assay Procedure:

    • Cells are seeded in 96-well or 384-well plates.

    • The cells are loaded with iodide by incubating them in an iodide-containing buffer.

    • The iodide-containing buffer is then replaced with an iodide-free buffer containing the test compound (potentiator) and a CFTR activator (e.g., forskolin).

    • The rate of iodide efflux through the activated CFTR channels is measured by the increase in YFP fluorescence (iodide quenches YFP fluorescence).

  • Data Analysis: The rate of fluorescence change is proportional to CFTR channel activity. Dose-response curves are generated to determine the EC50 of the potentiator.

Patch Clamp Electrophysiology

This technique allows for the direct measurement of the activity of individual ion channels, providing detailed insights into the mechanism of action of CFTR potentiators.

  • Cell Preparation: Cells expressing the target CFTR mutant are used.

  • Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane (cell-attached or whole-cell configuration).

  • Data Acquisition: The current flowing through individual CFTR channels is recorded in response to voltage steps and the presence of ATP and the potentiator.

  • Data Analysis: The open probability (Po), open time, and closed time of the channel are analyzed to determine how the potentiator affects channel gating.

Mandatory Visualization

Signaling and Experimental Workflow Diagrams

CFTR_Activation_Pathway CFTR Channel Activation and Potentiator Action cluster_activation Canonical Activation Pathway cluster_gating Channel Gating cluster_potentiator Potentiator Action Forskolin Forskolin Adenylate_Cyclase Adenylate_Cyclase Forskolin->Adenylate_Cyclase activates ATP_to_cAMP ATP -> cAMP Adenylate_Cyclase->ATP_to_cAMP PKA Protein Kinase A (PKA) ATP_to_cAMP->PKA activates CFTR_Phosphorylation CFTR Phosphorylation (R-Domain) PKA->CFTR_Phosphorylation phosphorylates ATP_Binding ATP Binding (NBDs) CFTR_Phosphorylation->ATP_Binding Channel_Opening Channel Opening (Gating) ATP_Binding->Channel_Opening Ion_Transport Cl- Ion Transport Channel_Opening->Ion_Transport Potentiator CFTR Potentiator (e.g., this compound, Ivacaftor) Potentiator->Channel_Opening enhances (increases Po)

Caption: CFTR activation pathway and the mechanism of action of potentiators.

Ussing_Chamber_Workflow Ussing Chamber Experimental Workflow Start Start Culture_Cells Culture epithelial cells on permeable support Start->Culture_Cells Mount_in_Chamber Mount support in Ussing chamber Culture_Cells->Mount_in_Chamber Stabilize_Baseline Stabilize and record baseline Isc Mount_in_Chamber->Stabilize_Baseline Add_Amiloride Add Amiloride (block ENaC) Stabilize_Baseline->Add_Amiloride Add_Forskolin Add Forskolin (activate CFTR) Add_Amiloride->Add_Forskolin Add_Potentiator Add Potentiator (test compound) Add_Forskolin->Add_Potentiator Add_Inhibitor Add CFTR Inhibitor (confirm CFTR current) Add_Potentiator->Add_Inhibitor Analyze_Data Analyze change in Isc Add_Inhibitor->Analyze_Data End End Analyze_Data->End

Caption: A simplified workflow for the Ussing chamber assay.

Discussion and Conclusion

The available data indicates that this compound is a CFTR potentiator that enhances the activity of both G551D and rescued F508del-CFTR in preclinical models. Its mechanism of action appears to be through direct interaction with the CFTR protein to restore its defective ATPase activity.

In comparison, Ivacaftor (VX-770) is a well-characterized and clinically approved potentiator that has demonstrated significant efficacy in patients with gating mutations like G551D. Ivacaftor works by increasing the open probability of the CFTR channel, acting in a phosphorylation-dependent but ATP-independent manner.

GLPG1837 has shown higher efficacy than Ivacaftor for the G551D mutation in in vitro studies and has demonstrated clinical activity in patients. Interestingly, despite differences in potency and efficacy, GLPG1837 and Ivacaftor appear to share a similar mechanism of action on single-channel kinetics and likely compete for the same binding site.

While this compound shows promise in preclinical studies, a comprehensive head-to-head comparison with approved and late-stage clinical potentiators is challenging due to the limited publicly available data. Further clinical development and comparative studies will be necessary to fully elucidate the therapeutic potential of this compound relative to other CFTR potentiators. The distinct mechanisms of action among different potentiators may offer opportunities for combination therapies or for treating specific patient populations who respond sub-optimally to existing treatments.

References

Vrt-532 (Deutivacaftor): A Comparative Analysis of Efficacy Against Novel CFTR Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vrt-532 (also known as deutivacaftor or CTP-656), a deuterated analog of ivacaftor, with other cystic fibrosis transmembrane conductance regulator (CFTR) modulators.[1] The focus is on its efficacy against various CFTR mutations, with supporting experimental data and detailed methodologies to aid in research and development.

Executive Summary

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to dysfunctional or absent CFTR protein at the cell surface.[2] CFTR modulators are a class of drugs that target the underlying protein defects. This compound is a CFTR potentiator, a type of modulator that increases the channel open probability (gating) of the CFTR protein, thereby enhancing chloride ion transport.[3][4] It has been shown to be effective on certain CFTR mutations, including the common F508del and gating mutations like G551D.[5] The key innovation of this compound lies in its deuteration, a process of replacing hydrogen atoms with deuterium, which is intended to improve the drug's pharmacokinetic profile, potentially leading to a longer half-life and reduced dosing frequency compared to its non-deuterated counterpart, ivacaftor.

Comparative Efficacy of CFTR Modulators

The following table summarizes the in vitro efficacy of this compound and other CFTR modulators on different CFTR mutations. The data is compiled from various studies and presented to facilitate a direct comparison of their potentiator activity.

Compound CFTR Mutation Assay System Metric Result Reference
This compound Wild-typePrimary Human Sinonasal Epithelium (HSNE) CulturesChange in Short-Circuit Current (ΔIsc)8.1 µA/cm²
This compound F508del (rescued)CFBE41o- cellsIncrease in Forskolin-induced IscSignificant potentiation
This compound G551DNot specifiedATPase activityEnhancement
Ivacaftor G551DNot specifiedNot specifiedPotent potentiator
Genistein Wild-typePrimary HSNE CulturesChange in Short-Circuit Current (ΔIsc)23.1 µA/cm²
UCCF-152 Wild-typePrimary HSNE CulturesChange in Short-Circuit Current (ΔIsc)3.4 µA/cm²
Corr-4a V232DHEK-293 cellsCFTR maturation and traffickingIncreased mature protein

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Short-Circuit Current (Isc) Measurement in Primary Human Sinonasal Epithelial (HSNE) Cultures

This assay is a standard method to measure net ion transport across an epithelium and is used to assess the function of CFTR as a chloride channel.

  • Cell Culture: Primary HSNE cells are obtained from patient biopsies and cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to promote differentiation into a pseudostratified mucociliary epithelium.

  • Ussing Chamber Setup: The permeable supports with the cultured epithelia are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Both sides are bathed in identical physiological saline solutions, and the transepithelial voltage is clamped to 0 mV.

  • Measurement: The current required to maintain this voltage clamp is the short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • Pharmacological Manipulation:

    • Amiloride is first added to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.

    • A cyclic AMP (cAMP) agonist, such as forskolin, is then added to activate CFTR.

    • The CFTR modulator of interest (e.g., this compound) is added to the apical side, and the change in Isc (ΔIsc) is measured. A larger ΔIsc indicates greater potentiation of CFTR-mediated chloride transport.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of the underlying biology and research methodology.

Vrt532_Mechanism_of_Action cluster_membrane Cell Membrane CFTR_Protein Mutated CFTR Protein Chloride_Influx Increased Chloride Ion Transport CFTR_Protein->Chloride_Influx Increased Channel Gating This compound This compound This compound->CFTR_Protein Direct Binding & Potentiation cAMP cAMP cAMP->CFTR_Protein Activation

Caption: Mechanism of action of this compound as a CFTR potentiator.

Ussing_Chamber_Workflow A Culture primary epithelial cells on permeable supports B Mount support in Ussing Chamber A->B C Add Amiloride (block ENaC) B->C D Add Forskolin (activate CFTR) C->D E Add CFTR Modulator (e.g., this compound) D->E F Measure change in Short-Circuit Current (ΔIsc) E->F

Caption: Experimental workflow for Ussing chamber electrophysiology.

Conclusion

This compound (deutivacaftor) represents a promising advancement in the development of CFTR modulators. Its deuteration offers the potential for an improved pharmacokinetic profile over ivacaftor, which could translate to enhanced patient adherence and clinical benefit. The available in vitro data demonstrates its efficacy as a CFTR potentiator for certain mutations. However, further research is necessary to fully characterize its efficacy against a broader range of novel and rare CFTR mutations and to establish its clinical significance in comparison to existing and emerging CF therapies. The experimental protocols and workflows provided herein offer a foundation for researchers to conduct such comparative studies.

References

Comparative Analysis of Vrt-532 and Other CFTR Potentiators in Preclinical Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation of Vrt-532 activity in different cell lines, offering a comparative analysis with alternative CFTR modulators. This guide provides supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Introduction

This compound is a small molecule identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Its primary therapeutic potential lies in addressing gating mutations in the CFTR gene, such as the G551D mutation, and it has also shown some activity on the most common CF-causing mutation, F508del.[1] This guide provides a comparative overview of this compound's activity alongside other well-characterized CFTR potentiators—Genistein, UCCF-152, and the FDA-approved drug Ivacaftor—across various preclinical cell line models. The data presented herein is intended to aid researchers in the selection of appropriate compounds and experimental systems for the study of CFTR modulation.

Comparative Efficacy of CFTR Potentiators

The potency of CFTR modulators is a critical parameter in their preclinical evaluation. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency. The following table summarizes the reported EC50 values for this compound and its comparators in different cell lines expressing key CFTR mutations.

CompoundCFTR MutationCell LineEC50 ValueReference
This compound --~3 µM (for ATPase activity)[1]
Genistein ΔF508In vitro cell systems5 µM[2]
Ivacaftor (VX-770) G551DHuman Nasal Epithelia~0.63 µM[3]
Ivacaftor (VX-770) G551D-~1.5 nM
Ivacaftor (VX-770) ΔF508-~1.5 nM

Note: The provided EC50 values are based on available literature and may vary depending on the specific experimental conditions and assay used.

Mechanism of Action and Signaling Pathway

This compound functions as a CFTR potentiator, meaning it increases the channel open probability of CFTR proteins that are present at the cell surface. The primary mechanism involves boosting the ATPase activity of the CFTR protein, which is essential for channel gating. The canonical activation of CFTR is mediated by the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway. Upon stimulation by an agonist (e.g., forskolin), adenylyl cyclase is activated, leading to an increase in intracellular cAMP levels. cAMP then binds to and activates PKA, which in turn phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event, in conjunction with ATP binding and hydrolysis at the Nucleotide-Binding Domains (NBDs), allows the CFTR channel to open and conduct chloride ions.

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Forskolin) AC Adenylyl Cyclase Agonist->AC activates cAMP cAMP AC->cAMP converts ATP to CFTR CFTR Cl_out Cl- CFTR->Cl_out conducts ATP1 ATP ATP1->AC NBDs NBDs ATP1->NBDs binds & hydrolyzes PKA PKA cAMP->PKA activates R_domain R-Domain (phosphorylated) PKA->R_domain phosphorylates R_domain->CFTR NBDs->CFTR Vrt532 This compound Vrt532->CFTR potentiates Cl_in Cl- Cl_in->CFTR

Caption: Simplified CFTR activation pathway.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the validation of drug activity. Below are detailed protocols for key assays used in the characterization of CFTR modulators.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and cell monolayers. This electrophysiological technique allows for the quantification of CFTR-dependent chloride secretion.

Materials:

  • Ussing chamber system (e.g., Physiologic Instruments)

  • Voltage-clamp amplifier

  • Ag/AgCl electrodes with 3M KCl agar bridges

  • Ringer's solution (e.g., Krebs-Henseleit buffer), pre-warmed to 37°C and gassed with 95% O2/5% CO2

  • Epithelial cells cultured on permeable supports (e.g., Transwell inserts)

  • Amiloride (ENaC inhibitor)

  • Forskolin (Adenylyl cyclase activator)

  • CFTR potentiator of interest (e.g., this compound)

  • CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

  • Preparation: Assemble the Ussing chamber and equilibrate with pre-warmed and gassed Ringer's solution to 37°C. Mount the permeable support with the confluent cell monolayer between the two half-chambers.

  • Equilibration: Allow the system to stabilize for 15-30 minutes, monitoring the transepithelial voltage (Vt) and resistance (Rt).

  • Baseline Measurement: Clamp the voltage to 0 mV and record the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (typically 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents. Record the new stable Isc.

  • CFTR Activation: Add forskolin (typically 10 µM) to both the apical and basolateral chambers to stimulate CFTR-mediated chloride secretion. Record the increase in Isc.

  • Potentiator Addition: Add the CFTR potentiator (e.g., this compound) at the desired concentration to the apical chamber and record the further increase in Isc.

  • CFTR Inhibition: To confirm that the observed current is CFTR-dependent, add a CFTR inhibitor (e.g., CFTRinh-172, typically 10 µM) to the apical chamber and observe the decrease in Isc.

  • Data Analysis: Calculate the change in Isc (ΔIsc) in response to each compound. The magnitude of the potentiator-induced ΔIsc reflects its efficacy.

Ussing_Chamber_Workflow A Prepare & Assemble Ussing Chamber B Mount Cell Monolayer A->B C Equilibrate System (37°C, 95% O2/5% CO2) B->C D Record Baseline Isc C->D E Add Amiloride (apical) D->E F Add Forskolin (apical & basolateral) E->F G Add CFTR Potentiator (e.g., this compound, apical) F->G H Add CFTR Inhibitor (apical) G->H I Data Analysis (Calculate ΔIsc) H->I

Caption: Ussing chamber experimental workflow.
MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is crucial to ensure that the observed effects of a compound are due to its specific activity on the target and not due to general cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., CFBE41o-, FRT, BHK)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

Conclusion

This guide provides a foundational framework for the comparative evaluation of this compound and other CFTR potentiators. The presented data and protocols are intended to facilitate robust and reproducible preclinical research in the field of cystic fibrosis drug discovery. The selection of appropriate cell lines and assays is critical for obtaining meaningful data that can guide further development of novel CFTR-targeted therapies. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consider the use of multiple orthogonal assays to validate their findings.

References

Vrt-532: A Comparative Analysis of its Specificity as a CFTR Potentiator

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vrt-532's performance as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator against other known alternatives. The following sections detail quantitative data, experimental protocols, and visual representations of key mechanisms and workflows to facilitate a comprehensive assessment of this compound's specificity and potential therapeutic utility.

Comparative Efficacy of CFTR Potentiators

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other notable CFTR potentiators. This quantitative data is essential for comparing the potency of these compounds in activating the CFTR channel.

CompoundCFTR MutationEC50Cell TypeReference
This compound Wild-Type/F508del~3 µM (ATPase activity)Not specified in provided text[1]
Ivacaftor (VX-770)G551D~100 nMG551D CFTR expressing cells[2]
Ivacaftor (VX-770)G551D/ΔF508236 ± 200 nMHuman Bronchial Epithelial (HBE)[3]
Ivacaftor (VX-770)ΔF508/ΔF50822 ± 10 nMHuman Bronchial Epithelial (HBE)[3]
GenisteinΔF5084.4 µMNIH3T3 cells[4]
UCCF-029ΔF5083.5 µMNIH3T3 cells

Mechanism of Action and Specificity of this compound

This compound is a small molecule identified through high-throughput screening that acts as a CFTR potentiator. Its primary mechanism of action involves augmenting the cAMP-dependent regulation of the CFTR channel. Evidence suggests that this compound directly interacts with the CFTR protein, specifically with the Nucleotide-Binding Domain 1 (NBD1), to restore its defective ATPase activity. This interaction is thought to facilitate the conformational changes required for channel gating, thereby increasing the channel's open probability and allowing for greater chloride ion transport.

Unlike some other CFTR modulators, this compound has been shown to potentiate not only wild-type CFTR but also the common F508del and the G551D gating mutations. However, it did not significantly increase ciliary beat frequency (CBF) in human sinonasal epithelial cultures, in contrast to genistein and UCCF-152, suggesting a degree of specificity in its downstream effects.

Experimental Protocols for Assessing CFTR Potentiator Specificity

The specificity and efficacy of CFTR potentiators like this compound are primarily assessed using electrophysiological techniques. The two most common methods are the Ussing chamber assay for measuring transepithelial ion transport and the patch-clamp technique for analyzing single-channel activity.

Ussing Chamber Assay

The Ussing chamber technique allows for the measurement of ion transport across an epithelial cell monolayer. This method provides a quantitative measure of CFTR-mediated chloride secretion.

Protocol:

  • Cell Culture: Human bronchial epithelial (HBE) cells or other suitable epithelial cells (e.g., Fischer rat thyroid cells) expressing the CFTR mutation of interest are cultured on permeable supports until a confluent and polarized monolayer is formed.

  • Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers. Both chambers are filled with a physiological saline solution and maintained at 37°C.

  • Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.

  • Pharmacological Manipulation:

    • Initially, an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) is added to the apical chamber to block sodium absorption and isolate chloride secretion.

    • A cAMP agonist (e.g., forskolin) is then added to stimulate CFTR activity.

    • The CFTR potentiator (e.g., this compound) is added at varying concentrations to the apical chamber to determine its effect on the forskolin-stimulated Isc.

    • Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed CFTR-dependent.

  • Data Analysis: The change in Isc upon addition of the potentiator is measured and used to determine the EC50 value.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion flow through a single CFTR channel, providing detailed information about channel gating properties (e.g., open probability, open time, closed time).

Protocol:

  • Cell Preparation: Cells expressing the CFTR variant of interest are grown on a culture dish.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with a solution mimicking the intracellular environment.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Recording Configuration:

    • Cell-attached: The membrane patch remains intact, allowing for the recording of channel activity in its native environment.

    • Inside-out: The membrane patch is excised from the cell, with the intracellular side facing the bath solution. This configuration allows for the direct application of ATP and protein kinase A (PKA) to the intracellular face of the channel to control its activation state.

  • Data Acquisition: The current flowing through the single channel is recorded in response to a constant voltage. The activity of the channel is observed before and after the application of the CFTR potentiator to the bath solution (for inside-out patches) or the pipette solution (for cell-attached).

  • Data Analysis: The single-channel recordings are analyzed to determine the open probability (Po), mean open time, and mean closed time. An increase in Po in the presence of the potentiator indicates a positive effect on channel gating.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 CFTR Channel Gating CFTR_Closed CFTR Channel (Closed State) CFTR_Open CFTR Channel (Open State) Increased Cl- Conductance CFTR_Closed->CFTR_Open Conformational Change CFTR_Open->CFTR_Closed ATP Hydrolysis This compound This compound This compound->CFTR_Closed Binds to NBD1 Enhances ATP-dependent opening ATP_NBD1 ATP Binding to NBD1 ATP_NBD1->CFTR_Closed Initiates Gating Cycle

Figure 1: this compound Mechanism of Action on CFTR. This diagram illustrates how this compound is thought to bind to the NBD1 domain of the CFTR protein, enhancing the ATP-dependent opening of the channel and increasing chloride conductance.

G cluster_0 Ussing Chamber Workflow cluster_1 Patch-Clamp Workflow A 1. Culture Cells on Permeable Supports B 2. Mount Monolayer in Ussing Chamber A->B C 3. Measure Baseline Isc B->C D 4. Add ENaC Inhibitor C->D E 5. Add cAMP Agonist (e.g., Forskolin) D->E F 6. Add this compound (Dose-Response) E->F G 7. Add CFTR Inhibitor F->G H 8. Analyze ΔIsc Data G->H J 1. Prepare Cells Expressing CFTR K 2. Form Gigaohm Seal J->K L 3. Establish Recording Configuration (e.g., Inside-out) K->L M 4. Record Baseline Single-Channel Activity L->M N 5. Apply ATP + PKA M->N O 6. Apply this compound N->O P 7. Record Potentiated Channel Activity O->P Q 8. Analyze Po and Gating Kinetics P->Q

Figure 2: Experimental Workflows. This diagram outlines the sequential steps involved in assessing CFTR potentiator activity using both the Ussing chamber and patch-clamp techniques.

References

VRT-532: A Comparative Review of a CFTR Potentiator

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial research indicates that VRT-532 is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein and is not associated with the inhibition of Retinoic acid receptor-related orphan receptor gamma t (RORγt). This guide therefore provides a comparative analysis of this compound within the context of CFTR modulation for the treatment of cystic fibrosis.

This compound is a small molecule that acts as a CFTR potentiator, enhancing the channel gating of mutant CFTR proteins.[1][2] It has been studied for its potential to rescue the function of defective CFTR channels, particularly the G551D and F508del mutations, which are common in cystic fibrosis.[2][3] This guide provides a comparative overview of this compound's performance against other CFTR modulators, based on available experimental data.

Quantitative Data Summary

The following tables summarize the comparative efficacy of this compound against other CFTR potentiators in preclinical studies.

Table 1: Comparison of CFTR-Dependent Anion Transport Activation

CompoundMean Change in Short-Circuit Current (ΔISC) (μA/cm²) [SD]Cell Type
Genistein23.1 [1.8]Human Sinonasal Epithelium (HSNE)
This compound 8.1 [1.0] HSNE
UCCF-1523.4 [1.4]HSNE
Control (DMSO)0.7 [0.2]HSNE

Data sourced from a study comparing CFTR modulators in primary HSNE cultures.[4]

Table 2: Comparison of Ciliary Beat Frequency (CBF) Stimulation

CompoundMean Fold Change Over Baseline [SD]Cell Type
Genistein1.63 [0.06]HSNE
UCCF-1521.56 [0.06]HSNE
This compound 1.38 [0.08] HSNE
Control (DMSO)1.27 [0.02]HSNE

Data indicates that while this compound stimulates Cl- transport, its effect on CBF is less pronounced compared to genistein and UCCF-152.

Experimental Protocols

Short-Circuit Current (Isc) Measurement in Polarized Epithelial Monolayers

This experiment aimed to measure the potentiation of CFTR channel activity by this compound.

  • Cell Culture: CFBE41o- or FRT cells expressing F508del-CFTR were cultured on permeable supports to form polarized monolayers. To rescue the trafficking of F508del-CFTR to the cell surface, some cells were incubated at a lower temperature (27°C for 48 hours) or treated with a small molecule corrector (Corr-4a).

  • Ussing Chamber Assay: The cell monolayers were mounted in an Ussing chamber, a device for measuring epithelial ion transport.

  • Compound Addition: this compound or a control compound was added to the chamber.

  • CFTR Activation: Forskolin, a direct activator of adenylyl cyclase which increases intracellular cAMP levels, was added to stimulate CFTR activity.

  • Data Recording: The change in short-circuit current (Isc), a measure of net ion flow across the epithelium, was recorded. An increase in Isc upon addition of the potentiator and forskolin indicates enhanced CFTR-mediated chloride secretion.

Ciliary Beat Frequency (CBF) Measurement

This protocol was used to assess the effect of CFTR modulators on mucociliary clearance.

  • Cell Culture: Primary human sinonasal epithelium (HSNE) cultures were grown until differentiated.

  • Compound Treatment: The cultures were treated with genistein, this compound, UCCF-152, or a DMSO vehicle control.

  • High-Speed Digital Imaging: Ciliary beat frequency was measured using high-speed digital video microscopy.

  • Data Analysis: The change in CBF was calculated as a fold change over the baseline measurement before compound addition.

Visualizations

Signaling Pathway of this compound Action

VRT532_Mechanism cluster_cell Epithelial Cell cluster_membrane Apical Membrane CFTR Mutant CFTR (e.g., G551D, F508del) Cl_in Cl- (in) CFTR->Cl_in Enhanced Gating & Cl- Conductance VRT532 This compound VRT532->CFTR Direct Interaction ATP ATP ATP->CFTR Binds to NBDs Cl_out Cl- (out) Cl_out->CFTR PKA PKA PKA->CFTR Phosphorylates R-domain cAMP cAMP cAMP->PKA Activates

Caption: Mechanism of this compound as a CFTR potentiator.

Experimental Workflow for Isc Measurement

Isc_Workflow Start Start Cell_Culture Culture F508del-CFTR expressing cells on permeable supports Start->Cell_Culture Rescue Rescue F508del-CFTR trafficking (Low temp or Corrector) Cell_Culture->Rescue Ussing_Chamber Mount monolayers in Ussing Chamber Rescue->Ussing_Chamber Add_Compound Add this compound or Control Ussing_Chamber->Add_Compound Activate_CFTR Add Forskolin to increase cAMP Add_Compound->Activate_CFTR Record_Isc Record change in Short-Circuit Current (Isc) Activate_CFTR->Record_Isc Analyze Analyze Data Record_Isc->Analyze

Caption: Workflow for measuring CFTR activity using a short-circuit current assay.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Vrt-532

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This document provides a detailed guide for the proper disposal of Vrt-532, a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiator used in cystic fibrosis research. Given the absence of a specific manufacturer's Safety Data Sheet (SDS) with explicit disposal instructions in the public domain, this guide is based on general best practices for the disposal of hazardous research chemicals.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. Your EHS department will provide guidance that is compliant with local, state, and federal regulations.

This compound Hazard Profile

This compound, also known by its chemical name 4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)-phenol (CAS No. 38214-71-0), is a research chemical with a specific toxicological profile. Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Pictogram GHS07Warning

Step-by-Step Disposal Procedure for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure should be performed in a designated and properly ventilated area, preferably within a chemical fume hood.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect all solid this compound waste, including unused or expired compounds, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE, in a dedicated, clearly labeled, and sealable hazardous waste container.[1][2][3]

  • Liquid Waste: Collect all liquid waste containing this compound (e.g., solutions, solvents used for rinsing) in a separate, dedicated, and sealed hazardous waste container.[1][2]

  • Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.

3. Container Labeling: All waste containers must be accurately and clearly labeled.

  • Use your institution's official hazardous waste tags.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound (4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)-phenol)".

    • The CAS Number: "38214-71-0".

    • The approximate concentration and total volume or mass of the waste.

    • The associated hazards (e.g., "Harmful if swallowed, in contact with skin, or if inhaled").

    • The date the waste was first added to the container.

4. Storage of Waste: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Keep containers tightly sealed except when adding waste.

  • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used for liquid waste containers to prevent the spread of spills.

  • Store waste away from incompatible materials.

5. Waste Pickup and Disposal:

  • Once a waste container is full or has reached the accumulation time limit set by your institution, arrange for a pickup by your EHS department.

  • Never dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant hazard.

  • The ultimate disposal method will be determined by your EHS department and their certified hazardous waste vendors, which will likely involve incineration at a licensed facility.

Experimental Protocols: Spill Management

In the event of a this compound spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if the compound is a powder.

  • Cleanup:

    • For solid spills , carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills , use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill. Place the absorbed material into a sealed hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Mechanism of Action of this compound as a CFTR Potentiator

This compound functions as a potentiator of the CFTR protein, which is a chloride ion channel. In individuals with certain cystic fibrosis mutations, the CFTR channel is present on the cell surface but does not open correctly, a defect in channel gating. This compound acts directly on the defective CFTR protein to increase the probability of the channel being in an open state, thereby enhancing the transport of chloride ions across the cell membrane. This action can be synergistic with CFTR "correctors," which are molecules that help the misfolded CFTR protein to traffic to the cell surface.

VRT532_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane misfolded_CFTR Misfolded F508del-CFTR corrector CFTR Corrector (e.g., VRT-325) defective_CFTR Defective CFTR Channel (Gating Defect) misfolded_CFTR->defective_CFTR Trafficking to cell surface corrector->misfolded_CFTR Aids in folding and trafficking vrt532 This compound (Potentiator) ion_out Cl- defective_CFTR->ion_out Enhanced Cl- Transport vrt532->defective_CFTR Increases channel open probability ion_in Cl-

Caption: Mechanism of this compound as a CFTR potentiator, acting on defective channels at the cell surface.

References

Essential Safety and Logistical Guide for Handling Vrt-532

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Vrt-532 (CAS 38214-71-0), a pyrazole-derived CFTR modulator. Given its classification as a potent small molecule compound, adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. The following procedures are based on established best practices for handling potent pharmaceutical compounds and the specific hazard information available for this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye damage. Due to its potency as a CFTR modulator, minimizing all routes of exposure (inhalation, ingestion, skin and eye contact) is paramount. A risk assessment should be conducted before any new procedure involving this compound.

A tiered approach to PPE is recommended based on the scale and nature of the work being performed. The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.

Task Risk of Exposure Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid) High (aerosol generation)Powered Air-Purifying Respirator (PAPR), Double Nitrile Gloves, Disposable Gown/Coveralls, Chemical Splash Goggles, Shoe Covers
Solubilization and Dilution Medium (splash hazard)Fume Hood, N95 Respirator (or higher), Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles
Cell Culture and In Vitro Assays Low (contained systems)Biosafety Cabinet (BSC), Nitrile Gloves, Lab Coat, Safety Glasses
In Vivo Dosing and Handling High (animal handling)PAPR or N95 Respirator, Double Nitrile Gloves, Disposable Gown/Coveralls, Face Shield over Goggles, Shoe Covers
Waste Disposal MediumFume Hood (for liquid waste), N95 Respirator, Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles

The following workflow outlines the critical steps for a risk-based approach to handling this compound.

This compound Handling Risk Assessment Workflow

Experimental Protocols: Step-by-Step Guidance

Protocol 1: Weighing and Solubilization of this compound Powder
  • Preparation:

    • Designate a workspace within a certified chemical fume hood or a ventilated balance enclosure.

    • Assemble all necessary equipment: analytical balance, spatulas, weigh boats, microcentrifuge tubes, and calibrated pipettes.

    • Prepare the appropriate solvent (e.g., DMSO) and have it ready in a sealed container.

    • Prepare a labeled waste container for contaminated solids.

  • PPE Donning:

    • Don inner nitrile gloves.

    • Don disposable gown or coveralls.

    • Don PAPR hood and start the airflow.

    • Don outer nitrile gloves, ensuring they overlap the cuffs of the gown.

    • Don chemical splash goggles.

  • Procedure:

    • Carefully open the container of this compound inside the containment area.

    • Using a dedicated spatula, weigh the desired amount of this compound onto a weigh boat.

    • Transfer the weighed powder to a tared microcentrifuge tube.

    • Close the primary container of this compound.

    • Add the calculated volume of solvent to the microcentrifuge tube containing this compound.

    • Vortex gently until the solid is fully dissolved.

  • Decontamination and Waste Disposal:

    • Wipe down all surfaces, the balance, and equipment with a suitable decontamination solution (e.g., 70% ethanol followed by a surface deactivator).

    • Dispose of all contaminated solids (weigh boats, pipette tips, gloves) in the designated hazardous waste container.

Protocol 2: In Vitro Assay Plate Preparation
  • Preparation:

    • Perform all work within a certified Class II Biosafety Cabinet (BSC).

    • Prepare sterile stock solutions of this compound and have them ready.

    • Assemble all necessary materials: multi-well plates with cells, sterile pipette tips, and media.

  • PPE:

    • Don a lab coat and nitrile gloves.

    • Wear safety glasses.

  • Procedure:

    • Perform serial dilutions of the this compound stock solution in sterile media.

    • Carefully add the diluted this compound solutions to the appropriate wells of the cell culture plates.

    • Return the plates to the incubator.

  • Waste Disposal:

    • Dispose of all contaminated liquid waste in a designated hazardous liquid waste container.

    • Dispose of all contaminated solid waste (pipette tips, tubes) in a biohazardous waste container.

The following diagram illustrates the general workflow for handling potent compounds like this compound, emphasizing containment at each step.

Potent Compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Prepare PPE weigh Weighing prep_ppe->weigh prep_containment Prepare Containment (Fume Hood/BSC) prep_containment->weigh prep_waste Prepare Labeled Waste Containers prep_waste->weigh dissolve Dissolution weigh->dissolve aliquot Aliquoting dissolve->aliquot assay Assay Preparation aliquot->assay decon Decontaminate Surfaces assay->decon dispose_solid Dispose Solid Waste decon->dispose_solid dispose_liquid Dispose Liquid Waste decon->dispose_liquid doff Doff PPE dispose_solid->doff dispose_liquid->doff

Potent Compound Handling Workflow

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste. Proper segregation is crucial to ensure safe disposal.

Waste Type Description Container Disposal Procedure
Solid Waste Contaminated gloves, gowns, weigh boats, pipette tips, paper towelsLabeled, sealed, puncture-resistant hazardous waste containerArrange for pickup by the institution's Environmental Health and Safety (EHS) department.
Liquid Waste Unused stock solutions, media containing this compound, decontamination rinsatesLabeled, sealed, chemically compatible hazardous waste containerArrange for pickup by EHS. DO NOT pour down the drain.
Sharps Waste Contaminated needles, syringes, glass Pasteur pipettesLabeled, puncture-proof sharps containerSeal when 3/4 full and arrange for pickup by EHS.

The following decision tree provides guidance for the proper segregation of this compound waste.

This compound Waste Segregation Decision Tree start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Sharps Waste Container is_sharp->sharps_container Yes liquid_container Liquid Hazardous Waste Container is_liquid->liquid_container Yes solid_container Solid Hazardous Waste Container is_liquid->solid_container No

This compound Waste Segregation Decision Tree

By implementing these safety and handling procedures, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific EHS guidelines in conjunction with this document.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vrt-532
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Vrt-532

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.